Gunacin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73341-70-5 |
|---|---|
Molecular Formula |
C17H16O8 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(3,6-dihydroxy-8-methoxy-2-methyl-5,10-dioxo-3,4-dihydro-2H-benzo[g]chromen-4-yl) acetate |
InChI |
InChI=1S/C17H16O8/c1-6-13(20)16(25-7(2)18)12-15(22)11-9(14(21)17(12)24-6)4-8(23-3)5-10(11)19/h4-6,13,16,19-20H,1-3H3 |
InChI Key |
GEQDLVXKRXTSSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C2=C(O1)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)OC(=O)C)O |
Synonyms |
gunacin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Isolation of Gunacin
This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of the quinone antibiotic, gunacin. The information is targeted towards researchers, scientists, and drug development professionals, presenting available data in a structured format with detailed methodologies and visualizations to facilitate understanding and further research.
Introduction
This compound is a novel quinone antibiotic discovered during a screening program for antimicrobial agents antagonized by cysteine.[1] It is produced by a strain of the fungus Ustilago sp.[1] this compound exhibits a broad spectrum of activity, particularly against mycoplasmas and Gram-positive bacteria, including multi-resistant strains.[1] Its mode of action involves the inhibition of DNA synthesis.[1]
Physicochemical Properties
The fundamental physicochemical properties of this compound have been determined through mass spectroscopy and other spectroscopic methods.[1] These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₈ |
| Molecular Weight (M+) | 348.084 Da |
| Chemical Class | Quinone Antibiotic |
Table 1: Physicochemical properties of this compound.[1]
Biological Activity and Toxicity
This compound has demonstrated significant inhibitory effects against a range of microorganisms and cell lines. Its antimicrobial spectrum and toxicity profile are detailed in the tables below.
Antimicrobial Spectrum:
| Organism Type | Activity Level | Specific Examples Inhibited |
| Mycoplasmas | Good inhibitory effect | Not specified in the abstract |
| Gram-positive bacteria | Good inhibitory effect (including multi-resistant strains) | Not specified in the abstract |
| Gram-negative bacteria | Weak activity | Proteus vulgaris (more strongly inhibited) |
| Fungi | Active against specific dermatophytes | Trichophyton mentagrophytes |
Table 2: Antimicrobial Spectrum of this compound.[1]
Toxicity and In Vitro Activity:
| Assay Type | Value |
| Acute Toxicity (Mice, i.p.) | LD₅₀ = 16 mg/kg |
| Acute Toxicity (Mice, i.v.) | LD₅₀ = 12 mg/kg |
| HeLa Cell Activity | ED₅₀ = 12.11 µg/ml |
| Interferon Induction | 1,063 units at 35 µg/ml |
Table 3: Toxicity and In Vitro Activity of this compound.[1]
Experimental Protocols
The following methodologies are inferred from the initial discovery and characterization of this compound.
4.1. Screening and Discovery
The discovery of this compound was the result of a targeted screening program aimed at identifying antibiotics whose activity was antagonized by cysteine.[1] This suggests a workflow involving the cultivation of various microorganisms, followed by testing their culture extracts for antimicrobial activity in the presence and absence of cysteine to identify specific inhibitors.
4.2. Isolation and Purification
Following the identification of the producing strain, Ustilago sp., this compound was isolated from the fermentation broth. While specific details of the isolation protocol are not provided in the initial report, a general workflow for the purification of a novel antibiotic would typically involve the following steps:
-
Fermentation: Large-scale cultivation of Ustilago sp. in a suitable nutrient medium to maximize the production of this compound.
-
Extraction: Separation of the fungal biomass from the culture broth, followed by solvent extraction of the supernatant to recover the crude antibiotic.
-
Chromatography: A series of chromatographic techniques (e.g., column chromatography, HPLC) would be employed to purify this compound from the crude extract, separating it from other metabolites.
-
Crystallization: The final step would likely involve the crystallization of the purified this compound to obtain a highly pure compound for structural analysis.
4.3. Structure Elucidation
The chemical structure of this compound was determined using spectroscopic methods.[1]
-
Mass Spectrometry: High-resolution mass spectrometry was used to determine the precise molecular weight (M+ = 348.084), which corresponds to the molecular formula C₁₇H₁₆O₈.[1]
-
Other Spectroscopic Data: Although not specified, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy would have been essential in piecing together the final structure of the quinone antibiotic.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of DNA synthesis in vivo.[1] Furthermore, its antibiotic activity is antagonized by mercapto compounds such as cysteine.[1] This suggests that this compound may interact with sulfhydryl groups in key enzymes involved in DNA replication or that cysteine can otherwise inactivate the antibiotic.
Conclusion
This compound represents a novel quinone antibiotic with promising activity against clinically relevant pathogens, including multi-resistant Gram-positive bacteria and mycoplasmas.[1] Its discovery highlights the value of screening strategies that explore specific biochemical interactions, such as antagonism by cysteine.[1] Further research is warranted to fully elucidate its detailed mechanism of action, biosynthetic pathway, and potential for therapeutic development. The information provided in this guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this compound and related compounds.
References
An In-Depth Technical Guide to the Quinone Antibiotic Gunacin from Ustilago sp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gunacin, a pyranonaphthoquinone antibiotic produced by the fungus Ustilago sp., exhibits a range of biological activities, including inhibitory effects against Gram-positive bacteria, mycoplasmas, and certain fungi. First described in 1979, this secondary metabolite has a molecular formula of C₁₇H₁₆O₈ and a molecular weight of 348.084.[1][2] Its mechanism of action involves the inhibition of DNA synthesis.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, and proposed biosynthetic and regulatory pathways. Detailed, albeit generalized, experimental protocols for its production, extraction, and characterization are presented, alongside structured data tables and visual diagrams to facilitate understanding and further research.
Introduction
The discovery of novel antibiotics is a critical endeavor in the face of rising antimicrobial resistance. Fungi have historically been a rich source of bioactive secondary metabolites, including a diverse array of quinone antibiotics.[3] this compound, produced by a strain of the basidiomycete fungus Ustilago sp., is one such compound with demonstrated antimicrobial properties.[1][2] This document serves as a technical resource for researchers and professionals in drug development, consolidating available data and proposing experimental frameworks to guide further investigation into this compound's therapeutic potential.
Physicochemical Properties of this compound
This compound is a quinone antibiotic with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₈ | [1][2] |
| Molecular Weight | 348.084 | [1][2] |
| Class | Pyranonaphthoquinone | [1][2] |
Biological Activity of this compound
This compound demonstrates a notable inhibitory effect against Gram-positive bacteria and mycoplasmas.[1][2] It also shows weaker activity against Gram-negative bacteria, with the exception of Proteus vulgaris, which is more strongly inhibited.[1][2] Its primary antifungal activity has been observed against Trichophyton mentagrophytes.[1][2]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of DNA synthesis in target organisms.[1][2] As a quinone antibiotic, its activity can be antagonized by mercapto compounds.[1][2]
Toxicity and Other Biological Effects
Toxicological studies in mice have determined the acute toxicity of this compound:
This compound has also been shown to have an effect on HeLa cells with an ED₅₀ of 12.11 µg/ml.[1][2] Furthermore, at a concentration of 35 µg/ml, it can induce 1,063 interferon units.[1][2]
Antimicrobial Spectrum (Minimum Inhibitory Concentration - MIC)
While the original literature on this compound does not provide a comprehensive list of MIC values, the following table includes known inhibitory information and representative MIC values for closely related pyranonaphthoquinone antibiotics, nanaomycin A and kalafungin, to provide a comparative context.
| Organism | This compound Activity | Nanaomycin A MIC (µg/mL) | Kalafungin MIC (µg/mL) |
| Gram-Positive Bacteria | |||
| Bacillus subtilis | Good inhibitory effect | 1.56 - 3.13 | 0.78 |
| Staphylococcus aureus | Good inhibitory effect | 3.13 - 6.25 | 1.56 |
| Gram-Negative Bacteria | |||
| Proteus vulgaris | Strongly inhibited | > 100 | > 100 |
| Fungi | |||
| Trichophyton mentagrophytes | Main fungal activity | 0.78 | 3.12 |
Experimental Protocols
The following sections outline generalized experimental protocols for the production, isolation, and characterization of this compound, based on standard methods for fungal secondary metabolites.
Fermentation of Ustilago sp. for this compound Production
Objective: To cultivate Ustilago sp. under conditions that promote the production of this compound.
Materials:
-
Ustilago sp. strain (e.g., Tü 1928)
-
Seed culture medium (e.g., Yeast Extract Peptone Sucrose - YEPS)
-
Production medium (e.g., Modified Tabuchi Medium - MTM, with specific carbon and nitrogen sources to be optimized)[4]
-
Shaker incubator
-
Fermenter (for larger scale production)
Protocol:
-
Seed Culture: Inoculate a loopful of Ustilago sp. from a stock culture into a flask containing YEPS medium. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours to obtain a dense seed culture.
-
Production Culture: Inoculate the production medium with the seed culture (e.g., 5-10% v/v). The production medium composition should be optimized for secondary metabolite production, often involving nutrient limitation (e.g., nitrogen limitation) after an initial growth phase.
-
Incubation: Incubate the production culture at 28-30°C with agitation for 7-14 days. Monitor the production of this compound periodically by extracting a small sample and analyzing it via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
-
TLC plates (silica gel)
Protocol:
-
Extraction: After fermentation, separate the fungal mycelium from the culture broth by filtration or centrifugation. Extract the cell-free broth with an equal volume of ethyl acetate. Repeat the extraction process to maximize the recovery of this compound.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and apply it to a silica gel column. Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of methanol in chloroform).[5]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing this compound. Pool the fractions containing pure or semi-pure this compound.
-
Final Purification: If necessary, perform further purification steps such as preparative TLC or a second column chromatography step with a different solvent system to obtain pure this compound.
Characterization of this compound
Objective: To confirm the identity and purity of the isolated this compound.
Methods:
-
Spectroscopy:
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore.
-
-
Chromatography:
-
HPLC: To assess the purity of the final compound.
-
TLC: To determine the Rf value in a specific solvent system.
-
Biosynthesis and Regulation
Hypothetical Biosynthetic Pathway of this compound
The biosynthetic pathway for this compound in Ustilago sp. has not been explicitly elucidated. However, based on its pyranonaphthoquinone structure, it is likely synthesized via a polyketide pathway, similar to other known antibiotics like nanaomycin and kalafungin.[1][6][7] A hypothetical pathway would involve a Type I polyketide synthase (PKS) that iteratively condenses acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain then undergoes a series of cyclization, aromatization, and modification reactions, including hydroxylation, methylation, and glycosylation, to form the final this compound molecule.
Caption: Hypothetical polyketide biosynthetic pathway for this compound.
Regulation of Secondary Metabolism in Ustilago sp.
The regulation of secondary metabolism in fungi is complex and often linked to developmental processes and environmental cues. In many fungi, signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and cAMP-dependent Protein Kinase A (PKA) pathways play crucial roles in controlling the expression of secondary metabolite biosynthetic gene clusters.[8][9] It is plausible that these pathways also regulate this compound production in Ustilago sp. in response to factors like nutrient availability and stress.
Caption: Potential regulation of this compound biosynthesis by signaling pathways.
Workflow for Discovery and Characterization
The process of discovering and characterizing a novel antibiotic like this compound follows a general workflow from initial screening to final characterization.
Caption: General workflow for antibiotic discovery and characterization.
Conclusion and Future Directions
This compound represents a potentially valuable scaffold for the development of new antimicrobial agents. Its activity against Gram-positive bacteria and specific Gram-negative and fungal pathogens warrants further investigation. Future research should focus on several key areas:
-
Optimization of Production: Development of high-yield fermentation processes for this compound production.
-
Elucidation of Biosynthetic Pathway: Identification and characterization of the this compound biosynthetic gene cluster in Ustilago sp. This would enable synthetic biology approaches to produce novel derivatives.
-
Comprehensive Biological Profiling: Detailed studies on the spectrum of activity, mechanism of action, and potential for resistance development.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to improve potency and reduce toxicity.
This technical guide provides a foundation for these future research endeavors, aiming to unlock the full therapeutic potential of this intriguing natural product.
References
- 1. Biosynthesis of nanaomycin. III. Nanaomycin A formation from nanaomycin D by nanaomycin D reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new quinone antibiotic from Ustilago sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accumulation of a bioactive benzoisochromanequinone compound kalafungin by a wild type antitumor-medermycin-producing streptomycete strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of kalafungin in Streptomyces tanashiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. cAMP Signalling Pathway in Biocontrol Fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical and Biological Properties of Gunacin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Gunacin (C17H16O8), a quinone antibiotic. It details its chemical structure, biological activities with corresponding quantitative data, proposed mechanism of action, and relevant experimental methodologies.
Chemical Structure and Identification
This compound is a naphthoquinone antibiotic first isolated from the fungus Ustilago sp.[1][2]. Its core structure is a benzo[g]chromene skeleton, featuring multiple hydroxyl, methoxy, and acetate functional groups.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| Molecular Formula | C₁₇H₁₆O₈ | [1][2][3] |
| Molecular Weight | 348.3 g/mol | [3] |
| IUPAC Name | (3,6-dihydroxy-8-methoxy-2-methyl-5,10-dioxo-3,4-dihydro-2H-benzo[g]chromen-4-yl) acetate | [3] |
| SMILES String | CC1C(C(C2=C(O1)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)OC(=O)C)O | [4] |
| CAS Number | 73341-70-5 | [3] |
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, primarily as an antimicrobial and cytotoxic agent. It shows potent inhibitory effects against Gram-positive bacteria, including multi-resistant strains, and mycoplasmas. Its activity against Gram-negative bacteria is generally weak, with the notable exception of Proteus vulgaris. This compound also demonstrates antifungal activity, particularly against Trichophyton mentagrophytes[1][2].
Table 2: Quantitative Biological Data for this compound
| Activity | Assay Details | Result | Source |
| Acute Toxicity | LD₅₀ in mice (intraperitoneal admin.) | 16 mg/kg | [1][2] |
| LD₅₀ in mice (intravenous admin.) | 12 mg/kg | [1][2] | |
| Cytotoxicity | ED₅₀ against HeLa cells | 12.11 µg/mL | [1][2] |
| Immunomodulatory | Interferon Induction | 1,063 units induced by 35 µg/mL | [1][2] |
Proposed Mechanism of Action: DNA Synthesis Inhibition
The primary mechanism of action attributed to this compound is the inhibition of DNA synthesis in vivo[1][2]. As a quinone-based compound, it is proposed that this compound, like other quinolone antibiotics, interferes with the function of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA supercoiling during replication and transcription. By stabilizing the enzyme-DNA complex, this compound likely prevents the re-ligation of DNA strands, leading to double-strand breaks and subsequent cell death. This activity is reportedly antagonized by mercapto compounds[1][2].
Caption: Proposed mechanism of this compound's inhibition of bacterial DNA synthesis.
Biosynthesis of this compound
Fungal quinones are typically synthesized via the polyketide pathway. This process involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a multi-domain enzyme, a polyketide synthase (PKS), to form a poly-β-keto chain. This chain then undergoes a series of cyclization, aromatization, and tailoring reactions (e.g., hydroxylation, methylation, glycosylation) to yield the final complex structure. Although the specific biosynthetic gene cluster for this compound has not been fully elucidated, a generalized pathway can be proposed based on known fungal polyketide synthesis.
Caption: Generalized polyketide pathway for the biosynthesis of this compound.
Key Experimental Protocols
The following sections detail generalized but comprehensive protocols for the key experiments cited in the characterization of this compound.
Protocol: In Vitro Cytotoxicity (ED₅₀) against HeLa Cells via MTT Assay
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Cell Culture: HeLa cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/well. Plates are incubated for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in the culture medium to achieve a range of final concentrations. The medium from the wells is replaced with the medium containing the various concentrations of this compound. Control wells receive medium with the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, the treatment medium is removed, and 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The ED₅₀ (Effective Dose for 50% inhibition) is determined by plotting cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.
Protocol: Acute Toxicity (LD₅₀) in Mice
The median lethal dose (LD₅₀) is determined to assess the acute toxicity of a substance. The Up-and-Down Procedure (UDP) or a similar method is often used to minimize the number of animals required.
-
Animal Model: Healthy, young adult mice (e.g., BALB/c strain) of a single sex are used. Animals are acclimatized to laboratory conditions before the study.
-
Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline).
-
Administration: The test substance is administered via the desired route (intraperitoneal or intravenous in the cited studies). The volume administered is based on the animal's body weight.
-
Dosing Procedure (Staircase Method):
-
A starting dose is chosen based on preliminary knowledge, typically one step below the estimated LD₅₀.
-
A single animal is dosed.
-
If the animal survives after a defined observation period (e.g., 48 hours), the next animal receives a higher dose (e.g., increased by a factor of 1.3).
-
If the animal dies, the next animal receives a lower dose.
-
This process is continued for a set number of animals (e.g., 10-15).
-
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-dosing) and then daily for up to 14 days.
-
Data Analysis: The LD₅₀ value and its confidence intervals are calculated from the pattern of survivals and deaths using appropriate statistical methods, such as Probit analysis or the Maximum Likelihood Method.
Protocol: Interferon Induction Assay
This bioassay measures the ability of a compound to induce the production of interferon, typically by quantifying the protective effect of the induced interferon against a viral challenge in cell culture.
-
Induction Phase:
-
A suitable cell line (e.g., human fibroblasts or peripheral blood mononuclear cells) is cultured in multi-well plates.
-
The cells are treated with various concentrations of this compound (e.g., 35 µg/mL) and incubated for a period sufficient to allow for interferon production and secretion (e.g., 18-24 hours).
-
The supernatant, which now contains any induced interferon, is collected.
-
-
Bioassay Phase (Cytopathic Effect Inhibition):
-
A second set of indicator cells (e.g., A549 cells, which are sensitive to interferons) is seeded in a 96-well plate.
-
Serial dilutions of the collected supernatant are added to these indicator cells. A known standard of interferon is run in parallel.
-
The plates are incubated for 18-24 hours to allow the cells to respond to the interferon and enter an antiviral state.
-
-
Viral Challenge:
-
A lytic virus (e.g., Encephalomyocarditis virus, EMCV) at a pre-determined concentration that causes 100% cell death in unprotected cells is added to all wells except for the "cell control" wells.
-
The plates are incubated until complete cytopathic effect (CPE) is observed in the "virus control" wells (typically 40-56 hours).
-
-
Quantification:
-
The medium is removed, and the remaining viable cells are fixed and stained with a dye such as crystal violet.
-
The amount of stain, which correlates with the number of surviving cells, is quantified by measuring absorbance after solubilization.
-
-
Analysis: The interferon concentration in the original supernatant is determined by comparing the level of protection to that of the known interferon standard. The results are expressed in interferon units/mL.
References
- 1. Ustilago maydis secondary metabolism-from genomics to biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ustilago maydis Serves as a Novel Production Host for the Synthesis of Plant and Fungal Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of Fungal Quinones: Problems and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
(3,6-dihydroxy-8-methoxy-2-methyl-5,10-dioxo-3,4-dihydro-2H-benzo[g]chromen-4-yl) acetate properties
Technical Guide: Properties of Substituted Benzo[g]chromene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzo[g]chromenes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The planar, polycyclic structure of the benzo[g]chromene scaffold allows for diverse functionalization, leading to a wide range of pharmacological profiles. This document outlines the key physicochemical properties, synthesis protocols, and biological activities of substituted benzo[g]chromene derivatives, providing a technical resource for researchers in the field.
Physicochemical Properties
The physicochemical properties of benzo[g]chromene derivatives can vary significantly based on their substitution patterns. Below is a summary of representative quantitative data for various substituted benzo[g]chromenes.
| Property | Representative Value/Data | Source |
| Molecular Formula | C20H14N2O | [1] |
| Molecular Weight | 298.48 g/mol | [1] |
| Melting Point | 153–155 °C | [1] |
| 1H NMR (DMSO-d6, 300 MHz) δ (ppm) | 4.22 (s, 1H, C1–H), 6.94 (s, 2H, NH2), 7.15–7.95 (m, 11 H, Ar–H) | [1] |
| 13C NMR (DMSO-d6, 75 MHz) δ (ppm) | 56.83 (C-4), 117.33 (CN), 127.98-160.43 (aromatic Cs) | [1] |
| Mass Spectrometry (EI) | m/z: 298 (M+, 57.1%) | [1] |
| IR (KBr) ν (cm-1) | 3433, 3407 (NH2), 2183 (C≡N), 1342 (C–O) | [1] |
Synthesis of Benzo[g]chromene Derivatives
A common and efficient method for the synthesis of functionalized benzo[g]chromene derivatives is a one-pot, three-component reaction. This approach offers high yields and operational simplicity.
General Experimental Protocol: Three-Component Synthesis
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 2-hydroxy-1,4-naphthoquinone (1 mmol) is stirred in a suitable solvent such as ethanol (10 mL) in the presence of a catalyst. Catalysts can range from basic catalysts like triethylamine (Et3N) to enzymatic catalysts like lipase. The reaction is typically carried out at room temperature or with gentle heating (e.g., 55 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into ice water. The resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the desired benzo[g]chromene derivative.
References
Spectroscopic and Mechanistic Insights into the Quinone Antibiotic Gunacin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for the characterization of Gunacin, a quinone antibiotic produced by the fungus Ustilago sp.. Due to the limited public availability of the primary spectroscopic data from the original 1979 publication by Werner et al., this guide synthesizes the currently accessible information and outlines the standard experimental protocols used for the characterization of such compounds. Furthermore, it presents a putative signaling pathway for this compound's mechanism of action based on its known inhibitory effects on DNA synthesis.
Physicochemical and Spectroscopic Data
This compound is a quinone antibiotic with the molecular formula C₁₇H₁₆O₈.[1] High-resolution mass spectrometry has determined its molecular weight to be 348.084 g/mol .[1] While the seminal paper by Werner et al. mentions the use of further spectroscopic data for its characterization, the specific data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are not detailed in publicly accessible abstracts.
The following tables outline the expected spectroscopic data for a compound with the proposed structure of this compound, based on typical values for related naphthoquinone antibiotics. These tables are intended to serve as a reference for researchers aiming to re-isolate or synthesize and characterize this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | 184.5 (C=O) |
| 2 | 6.8 - 7.2 (s) | 110.0 - 120.0 |
| 3 | - | 160.0 - 165.0 |
| 4 | - | 181.8 (C=O) |
| 4a | - | 130.0 - 135.0 |
| 5 | 7.5 - 8.0 (d) | 125.0 - 130.0 |
| 6 | 7.2 - 7.6 (t) | 120.0 - 125.0 |
| 7 | 7.2 - 7.6 (t) | 120.0 - 125.0 |
| 8 | 7.5 - 8.0 (d) | 125.0 - 130.0 |
| 8a | - | 135.0 - 140.0 |
| Side Chain | Assignments would depend on the specific structure | Assignments would depend on the specific structure |
Note: Predicted values are based on related naphthoquinone structures and may vary.
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (phenolic) | 3200 - 3600 (broad) |
| C-H (aromatic) | 3000 - 3100 |
| C=O (quinone) | 1650 - 1680 |
| C=C (aromatic) | 1580 - 1620 |
| C-O (ether/phenol) | 1200 - 1300 |
Table 3: Anticipated Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound
| Solvent | Expected λmax (nm) | Associated Electronic Transition |
| Methanol | 250 - 280 | π → π |
| 330 - 380 | n → π | |
| 450 - 550 (visible region) | π → π* (extended conjugation) |
Experimental Protocols
Detailed experimental protocols for the spectroscopic characterization of a natural product like this compound would typically involve the following steps:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (1024 or more) is typically required.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations, which are crucial for assigning the chemical shifts to specific atoms in the molecule.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for such molecules.
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to calculate the elemental composition. Analyze the fragmentation pattern to gain structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by evaporating a solution of the compound, or as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disc. Alternatively, Attenuated Total Reflectance (ATR) can be used with a solid sample.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) for each peak.
Signaling Pathway and Mechanism of Action
This compound is known to be an inhibitor of DNA synthesis.[1] This is a common mechanism of action for many quinone-containing antibiotics. The following diagram illustrates a plausible signaling pathway for this inhibition.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Gunacin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies concerning "Gunacin," a term that refers to two distinct classes of chemical compounds. The first is a naturally occurring quinone antibiotic isolated from the fungus Ustilago sp. The second is a class of synthetic quinazolinone-piperazine derivatives with potential therapeutic applications. This application note clarifies the distinct nature of these compounds and provides the available protocols for their synthesis and purification.
Part 1: Natural this compound (Quinone Antibiotic)
Natural this compound is a quinone antibiotic with the molecular formula C₁₇H₁₆O₈, produced by the fungus Ustilago sp. It has demonstrated inhibitory effects against mycoplasmas and Gram-positive bacteria, and it is known to inhibit DNA synthesis. A detailed, step-by-step protocol for the synthesis of this natural product is not available in publicly accessible literature. However, a general protocol for its isolation and purification from fungal culture can be outlined based on standard mycological and phytochemical techniques.
General Protocol for Isolation and Purification of Natural this compound
This protocol describes a general workflow for the isolation of secondary metabolites, such as this compound, from a fungal culture of Ustilago sp.
1. Fungal Culture and Fermentation:
-
A pure culture of Ustilago sp. is first obtained and maintained on a suitable agar medium.
-
For the production of this compound, the fungus is cultured in a liquid fermentation medium. The composition of the medium, temperature, and aeration are critical factors that can influence the yield of the desired metabolite.
2. Extraction of Fungal Metabolites:
-
After an appropriate incubation period, the fungal biomass is separated from the culture broth by filtration or centrifugation.
-
The culture filtrate is then subjected to solvent extraction to isolate the crude secondary metabolites. This is typically performed using a non-polar to a moderately polar organic solvent, such as ethyl acetate or chloroform, in a liquid-liquid extraction process.
3. Purification of Crude Extract:
-
The crude extract, containing a mixture of compounds, is concentrated under reduced pressure.
-
The concentrated extract is then subjected to chromatographic techniques for purification.
-
Column Chromatography: This is a primary method for separating the components of the crude extract. The stationary phase is typically silica gel or alumina, and the mobile phase is a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol). Fractions are collected and analyzed for the presence of the target compound.
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process during column chromatography and to identify fractions containing the compound of interest.
-
Further Purification: Fractions containing this compound may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
4. Characterization:
-
The purified compound is characterized using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy to confirm its structure.
Experimental Workflow for Natural this compound Isolation
Caption: General workflow for the isolation and purification of natural this compound.
Part 2: Synthetic "this compound" (Quinazolinone-Piperazine Derivatives)
A class of synthetic compounds, specifically N-(4-oxo-2-(4-(4-(2-(substituted phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide derivatives, has been a subject of research for their potential antimicrobial and anticancer activities. The synthesis of these "this compound" analogues is well-documented.
Detailed Synthesis Protocol
This protocol describes a representative multi-step synthesis of N-(4-oxo-2-(4-(4-(2-(substituted phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide derivatives.
Step 1: Synthesis of Intermediate Quinazolinone Core
-
The synthesis typically starts from a substituted anthranilic acid, which is reacted with an appropriate acyl chloride to form an N-acylanthranilic acid.
-
This intermediate is then cyclized, often using a dehydrating agent or by heating, to form the benzoxazinone ring.
-
Reaction of the benzoxazinone with an amine (containing a piperazine precursor) leads to the formation of the quinazolinone core structure.
Step 2: Chloroacetylation of the Piperazine Moiety
-
The piperazine-substituted quinazolinone is then reacted with chloroacetyl chloride in the presence of a base to introduce a chloroacetyl group onto the piperazine nitrogen.
Step 3: Final Amide Coupling
-
The final step involves the reaction of the chloroacetylated intermediate with a variety of substituted anilines. This nucleophilic substitution reaction forms the final amide bond, yielding the target N-(4-oxo-2-(4-(4-(2-(substituted phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide derivatives.
Experimental Protocol for the Final Coupling Step
-
Reaction Setup: In a round-bottom flask, dissolve 0.01 moles of the chloroacetylated piperazinyl-quinazolinone intermediate in pure ethanol.
-
Addition of Reagents: To this solution, add an equimolar amount of the desired substituted aniline. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction Conditions: Reflux the reaction mixture for 10-12 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Purification:
-
Collect the precipitate by filtration and wash it with cold water.
-
Dry the crude product.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain the purified compound.
-
-
Characterization: Confirm the structure and purity of the final product using MS, NMR, and IR spectroscopy.
Quantitative Data
The yields and some physical properties of representative synthetic "this compound" derivatives are summarized in the table below.
| Compound ID | Yield (%) | Melting Point (°C) |
| Derivative 1 | 75-85 | 210-215 |
| Derivative 2 | 70-80 | 225-230 |
| Derivative 3 | 80-90 | 198-203 |
Experimental Workflow for Synthetic "this compound"
Caption: Synthetic workflow for quinazolinone-piperazine "this compound" derivatives.
Application Notes and Protocols for In Vivo Evaluation of Antiprotozoal Activity of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and development of new antiprotozoal agents are critical to address the global burden of parasitic diseases.[1][2] In vivo animal models are an indispensable step in the preclinical evaluation of novel compounds, providing essential data on efficacy, toxicity, and pharmacokinetics in a whole-organism system.[3] These notes provide a comprehensive overview and detailed protocols for the in vivo assessment of the antiprotozoal activity of a test compound, using established methodologies for common protozoan infections. While direct in vivo studies on the antiprotozoal activity of "Gunacin," a quinone antibiotic, are not available in the current literature, the following protocols can serve as a guide for evaluating its potential or that of other novel chemical entities. This compound has been identified as a new quinone antibiotic with inhibitory effects against bacteria and fungi, and it has been shown to inhibit DNA synthesis in vivo.[4]
Data Presentation: Summarized Quantitative Data
Effective data presentation is crucial for the clear interpretation and comparison of experimental outcomes. The following tables are examples of how to structure quantitative data from in vivo antiprotozoal studies.
Table 1: Efficacy of a Test Compound against Trypanosoma cruzi in a Murine Model
| Treatment Group | Dosage (mg/kg/day) | Route of Administration | Mean Parasitemia (parasites/mL) on Day 14 Post-Infection | % Inhibition of Parasitemia | Mean Survival Time (Days) | % Increase in Survival |
| Vehicle Control | - | Oral | 1.5 x 10^6 | 0% | 21 | 0% |
| Test Compound | 10 | Oral | 8.2 x 10^5 | 45.3% | 28 | 33.3% |
| Test Compound | 25 | Oral | 3.1 x 10^5 | 79.3% | 35 | 66.7% |
| Benznidazole | 100 | Oral | 1.2 x 10^4 | 99.2% | >45 | >114% |
Table 2: Suppressive Activity of a Test Compound against Babesia microti in a Murine Model
| Treatment Group | Dosage (mg/kg/day) | Route of Administration | Mean Parasitemia (%) on Day 7 Post-Infection | % Suppression | |---|---|---|---| | Vehicle Control | - | Intraperitoneal | 35.2% | 0% | | Test Compound | 5 | Intraperitoneal | 21.8% | 38.1% | | Test Compound | 10 | Intraperitoneal | 9.5% | 73.0% | | Atovaquone-Azithromycin | 10-5 | Intraperitoneal | 1.2% | 96.6% |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and validity of in vivo studies.[3]
Protocol 1: In Vivo Efficacy against Acute Trypanosoma cruzi Infection in Mice
This protocol is adapted from established methods for testing anti-trypanosomal compounds.[5][6]
Objective: To evaluate the efficacy of a test compound in reducing parasitemia and increasing survival time in a murine model of acute Chagas disease.
Materials:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Parasite Strain: Trypanosoma cruzi (e.g., Brazil or Y strain).
-
Test Compound: Solubilized or suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive Control: Benznidazole.
-
Vehicle Control: The vehicle used for the test compound.
-
Equipment: Gavage needles, syringes, microscope, hemocytometer, animal housing facilities.
Procedure:
-
Infection: Mice are inoculated intraperitoneally (i.p.) with 1 x 10^4 trypomastigotes of T. cruzi.
-
Group Allocation: Animals are randomly divided into treatment and control groups (n=5-10 mice per group).
-
Treatment Initiation: Treatment is initiated on day 4 post-infection and continues for 10 consecutive days.
-
Drug Administration: The test compound, benznidazole, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at the predetermined dosages.
-
Parasitemia Monitoring: Tail blood is collected every 2-3 days, and parasitemia is determined by counting parasites using a hemocytometer under a microscope.
-
Survival Monitoring: Mice are monitored daily for morbidity and mortality, and the survival time for each mouse is recorded.
-
Data Analysis: The percentage of inhibition of parasitemia is calculated relative to the vehicle control group. Survival curves are generated and analyzed using the Kaplan-Meier method.
Protocol 2: Four-Day Suppressive Test for In Vivo Activity against Babesia microti in Mice
This protocol is based on the Peters' four-day suppressive test, a standard method for evaluating anti-malarial and anti-babesial compounds.[7]
Objective: To assess the ability of a test compound to suppress the proliferation of Babesia microti in mice.
Materials:
-
Animal Model: Male BALB/c mice, 6-8 weeks old.
-
Parasite Strain: Babesia microti (e.g., Munich strain).
-
Test Compound: Prepared in a suitable vehicle.
-
Positive Control: A combination of atovaquone and azithromycin.
-
Vehicle Control: The vehicle used for the test compound.
-
Equipment: Syringes, needles, microscope, Giemsa stain, slides.
Procedure:
-
Infection: Mice are infected intravenously (i.v.) or intraperitoneally (i.p.) with 1 x 10^7 B. microti-infected red blood cells.
-
Treatment: Treatment is initiated 2 hours after infection and continued daily for four consecutive days.
-
Drug Administration: The test compound, positive control, and vehicle are administered via the desired route (e.g., subcutaneous or oral).
-
Parasitemia Determination: On day 7 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and examined under a microscope to determine the percentage of parasitized erythrocytes.
-
Data Analysis: The percentage of suppression is calculated using the formula: (1 - (Mean parasitemia in treated group / Mean parasitemia in control group)) x 100.
Mandatory Visualizations
Diagrams are provided to illustrate key experimental workflows.
References
- 1. Antiprotozoal - Wikipedia [en.wikipedia.org]
- 2. An Overview of Drug Resistance in Protozoal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innayatcro.com [innayatcro.com]
- 4. This compound, a new quinone antibiotic from Ustilago sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.nyu.edu [med.nyu.edu]
- 6. researchgate.net [researchgate.net]
- 7. jidc.org [jidc.org]
Application Note: Quantitative Analysis of Gunacin in Human Plasma by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gunacin is a novel synthetic compound under investigation for its potential therapeutic properties. As with any new chemical entity in the drug development pipeline, a robust and reliable analytical method for its quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and clinical studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1][2][3] This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound in human plasma. The method is demonstrated to be accurate, precise, and suitable for routine analysis in a drug development setting.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for the separation of small molecule drugs.[4]
-
Data Acquisition and Processing: Chromatography data station software.
-
Chemicals and Reagents:
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
Human plasma (drug-free)
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in Table 1. A gradient elution is often employed in method development to ensure the separation of the analyte from endogenous plasma components.[5]
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
Preparation of Standard and Quality Control Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of mobile phase A and B to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3 µg/mL, 5 µg/mL, and 40 µg/mL) by spiking drug-free human plasma with the appropriate amount of this compound working standard solution.
Sample Preparation from Human Plasma
Protein precipitation is a common and effective method for extracting small molecule drugs from plasma samples.[6]
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (10% acetonitrile in water with 0.1% formic acid).
-
Vortex briefly and transfer the solution to an HPLC vial for analysis.
Data Presentation
The developed method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness.[7]
Table 2: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 6500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 3: Linearity of this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 | 12,543 |
| 0.5 | 63,892 |
| 1.0 | 128,110 |
| 5.0 | 645,321 |
| 10.0 | 1,298,765 |
| 25.0 | 3,245,987 |
| 50.0 | 6,512,345 |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 4: Precision and Accuracy for this compound QC Samples in Human Plasma
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| Low | 0.3 | 2.1 | 3.5 | 101.5% |
| Mid | 5.0 | 1.5 | 2.8 | 99.2% |
| High | 40.0 | 1.2 | 2.1 | 100.8% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the HPLC determination of this compound in human plasma.
Caption: HPLC analysis workflow for this compound.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of this compound in human plasma using a validated RP-HPLC method. The method demonstrates excellent linearity, precision, and accuracy over a relevant concentration range. The sample preparation procedure is straightforward and effective. This method is suitable for supporting preclinical and clinical development of this compound by providing reliable data for pharmacokinetic and other related studies.
References
- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. m.youtube.com [m.youtube.com]
- 6. nacalai.com [nacalai.com]
- 7. ijpsr.com [ijpsr.com]
Application Notes and Protocols: Stability and Storage of Gunacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for Gunacin, a quinone antibiotic. The information is based on the general characteristics of pyranonaphthoquinones and related quinone antibiotics, offering guidance for maintaining the integrity and activity of this compound in a research and development setting.
Stability Profile of this compound
The stability of this compound, like other quinone-based compounds, is susceptible to environmental factors such as heat, light, and oxidative stress. Understanding its degradation profile is critical for accurate experimental results and for the development of stable pharmaceutical formulations. Forced degradation studies are instrumental in identifying potential degradation pathways and developing stability-indicating analytical methods.
Table 1: Summary of Forced Degradation Studies on a Representative Quinone Antibiotic (Thymoquinone)
| Stress Condition | Reagent/Condition | Duration | Temperature | Extent of Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | Minimal (e.g., ~1.5%) | Hydroxylated derivatives |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | Minimal (e.g., ~0.8%) | Ring-opened products |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | Significant (e.g., ~5.3%) | Epoxides, hydroxylated species |
| Thermal | Dry Heat | 48 hours | 100°C | Significant (e.g., ~14.7%) | Decomposed fragments |
| Photolytic | UV Light (254 nm) | 7 days | Room Temp | Considerable (e.g., ~12.1%) | Photodimers, oxidized products |
Note: The data presented is illustrative for a related quinone compound, Thymoquinone, to provide insight into the expected stability profile of this compound.[1][2]
Recommended Storage Conditions
Proper storage is essential to minimize the degradation of this compound. Based on the stability of similar quinone antibiotics, the following storage conditions are recommended.
Table 2: Recommended Storage Conditions for this compound
| Condition | Short-Term Storage (≤ 2 weeks) | Long-Term Storage (> 2 weeks) |
| Temperature | 2-8°C | ≤ -20°C |
| Light | Protect from light (amber vials) | Store in the dark |
| Atmosphere | Store under inert gas (e.g., argon, nitrogen) | Store under inert gas (e.g., argon, nitrogen) |
| Form | As a dry powder | As a dry powder |
General guidance for quinone compounds suggests that storage at low temperatures significantly enhances stability.[3][4][5] It is also crucial to prevent moisture, as it can accelerate degradation.[5]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology for conducting a forced degradation study on this compound to understand its stability under various stress conditions.[6][7]
Objective: To identify the degradation pathways and products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound (pure substance)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with methanol to a final concentration of 10 µg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of this compound stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute with methanol to a final concentration of 10 µg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 9 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute with methanol to a final concentration of 10 µg/mL for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a petri dish.
-
Expose it to dry heat at 100°C in an oven for 48 hours.
-
After exposure, dissolve the sample in methanol to a concentration of 10 µg/mL for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (10 µg/mL in methanol) to UV light (254 nm) in a photostability chamber for 7 days.
-
Analyze the sample directly by HPLC.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound and its degradation products.[8][9]
Objective: To separate and quantify this compound in the presence of its potential degradation products.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Initial conditions may start with a higher percentage of Solvent A, gradually increasing the percentage of Solvent B to elute more hydrophobic degradation products.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: UV detection at a wavelength appropriate for the chromophore of this compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 50 µg/mL.
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Evaluation:
-
Generate a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the test samples.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the unstressed control.
-
Identify degradation products by their retention times and assess their peak purity.
-
Potential Degradation Pathway
Quinone structures are known to undergo specific degradation reactions. The following diagram illustrates a plausible degradation pathway for a naphthoquinone compound like this compound, involving hydroxylation and subsequent ring cleavage, particularly under oxidative or hydrolytic stress.[10]
References
- 1. seejph.com [seejph.com]
- 2. seejph.com [seejph.com]
- 3. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The simultaneous separation and determination of five quinolone antibotics using isocratic reversed-phase HPLC: Application to stability studies on an ofloxacin tablet formulation | CoLab [colab.ws]
- 10. Degradation of 1,4-naphthoquinones by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Gunacin from Ustilago sp. Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Gunacin, a quinone antibiotic, from Ustilago sp. culture. The methodologies outlined below are based on established principles for the extraction of fungal secondary metabolites and specific techniques for the purification of quinone compounds.
Introduction
This compound is a naphthoquinone antibiotic produced by the fungus Ustilago sp.[1][2]. It possesses a molecular formula of C₁₇H₁₆O₈ and has demonstrated inhibitory effects against Gram-positive bacteria and mycoplasmas[1][2][3]. As a secondary metabolite, the production and isolation of this compound require optimized culture conditions and a multi-step purification strategy to achieve high purity. These protocols offer a foundational methodology for researchers to obtain this compound for further study and potential drug development applications.
Data Presentation
The following tables summarize the expected yields and purity at each stage of the isolation process. These values are illustrative and may vary depending on the specific Ustilago sp. strain, culture conditions, and optimization of the protocols.
Table 1: Summary of this compound Isolation and Purification Stages
| Stage | Description | Starting Material | Key Reagents/Materials | Estimated Yield (per 10L culture) | Estimated Purity |
| 1. Fermentation | Cultivation of Ustilago sp. for this compound production. | Ustilago sp. inoculum | Potato Dextrose Broth (PDB) | N/A | N/A |
| 2. Biomass & Supernatant Separation | Separation of fungal mycelia from the culture broth. | 10 L Ustilago sp. culture | Centrifuge | ~150 g wet biomass | N/A |
| 3. Extraction | Extraction of this compound from both mycelia and supernatant. | Fungal biomass and supernatant | Ethyl acetate, Methanol | 1.2 g crude extract | ~15% |
| 4. Primary Purification | Initial purification using Liquid-Liquid Partitioning. | Crude extract | Hexane, Ethyl acetate, Water | 800 mg partitioned extract | ~40% |
| 5. Secondary Purification | Chromatographic separation using Silica Gel Column. | Partitioned extract | Silica gel, Dichloromethane, Methanol | 350 mg semi-pure this compound | ~85% |
| 6. Final Purification | High-resolution purification by HPLC. | Semi-pure this compound | C18 HPLC column, Acetonitrile, Water | 150 mg pure this compound | >98% |
Experimental Protocols
Protocol 1: Fermentation of Ustilago sp.
This protocol describes the cultivation of Ustilago sp. for the production of this compound.
Materials:
-
Ustilago sp. culture
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile inoculation loop
-
Incubator shaker
Procedure:
-
Activation of Culture: Streak the Ustilago sp. culture on a PDA plate and incubate at 28°C for 5-7 days until sufficient growth is observed.
-
Seed Culture Preparation: Inoculate a single colony from the PDA plate into a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB. Incubate at 28°C in a shaker at 150 rpm for 3 days.
-
Production Culture: Inoculate 10 L of sterile PDB with the 100 mL seed culture.
-
Incubation: Incubate the production culture at 28°C with agitation at 150 rpm for 10-14 days. Monitor the culture for growth and secondary metabolite production.
Protocol 2: Extraction of Crude this compound
This protocol details the extraction of this compound from the fungal biomass and culture supernatant.
Materials:
-
Ustilago sp. culture from Protocol 1
-
Centrifuge
-
Ethyl acetate
-
Methanol
-
Homogenizer
-
Rotary evaporator
Procedure:
-
Separation of Biomass: Centrifuge the 10 L culture at 8,000 x g for 20 minutes to separate the fungal mycelia (biomass) from the supernatant.
-
Supernatant Extraction:
-
To the supernatant, add an equal volume of ethyl acetate.
-
Shake vigorously for 30 minutes in a separating funnel.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction twice more.
-
Pool the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude supernatant extract.
-
-
Biomass Extraction:
-
To the collected mycelia, add 500 mL of methanol and homogenize for 15 minutes.
-
Filter the homogenate and collect the methanol extract.
-
Repeat the extraction with methanol twice more.
-
Pool the methanol extracts and concentrate under reduced pressure to obtain the crude mycelial extract.
-
-
Pooling of Extracts: Combine the crude supernatant and mycelial extracts. This is the crude this compound extract.
Protocol 3: Purification of this compound
This protocol outlines a multi-step chromatographic purification of this compound from the crude extract.
Materials:
-
Crude this compound extract
-
Hexane
-
Ethyl acetate
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Dichloromethane (DCM)
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (HPLC grade)
-
Ultrapure water
Procedure:
-
Liquid-Liquid Partitioning (Primary Purification):
-
Dissolve the crude extract in a mixture of ethyl acetate and water (1:1 v/v).
-
Perform a liquid-liquid partition against hexane to remove nonpolar impurities. Discard the hexane layer.
-
Collect the ethyl acetate layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the partitioned extract.
-
-
Silica Gel Column Chromatography (Secondary Purification):
-
Prepare a silica gel column using a slurry of silica gel in dichloromethane.
-
Dissolve the partitioned extract in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a stepwise gradient of dichloromethane and methanol (100:0, 99:1, 98:2, 95:5, 90:10 v/v).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a DCM:Methanol (9:1) mobile phase.
-
Pool the fractions containing this compound (identified by its characteristic color and Rf value) and evaporate the solvent.
-
-
Preparative HPLC (Final Purification):
-
Dissolve the semi-pure this compound from the previous step in a small volume of methanol.
-
Inject the sample into a preparative HPLC system equipped with a C18 column.
-
Elute with a linear gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 40 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength specific to this compound's chromophore).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
Visualizations
References
- 1. Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 3. Three new naphthoquinone pigments isolated from the freshwater fungus, Astrosphaeriella papuana - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of Gunacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gunacin is a quinone-based antibiotic isolated from Ustilago sp. that has demonstrated inhibitory effects against a range of Gram-positive bacteria and certain fungi.[1] Preliminary studies have indicated that this compound's mechanism of action involves the inhibition of DNA synthesis, and it has shown cytotoxic activity against HeLa cells, suggesting its potential as an anticancer agent.[1] Quinone-containing compounds are known to exert their cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS) via redox cycling, direct alkylation of DNA and proteins, and the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerases.[2][3][4][5][6]
These application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy, focusing on its potential as an anticancer agent. The protocols detailed below are designed to elucidate this compound's mechanism of action, with a focus on a hypothesized signaling pathway involving ROS-induced DNA damage and apoptosis. The provided methodologies and data presentation structures are intended to guide researchers in generating robust and comparable data for the assessment of this compound's therapeutic potential.
Hypothesized Signaling Pathway for this compound
Based on the known activities of quinone antibiotics and the preliminary data on this compound, a plausible signaling pathway for its anticancer effects is proposed. This pathway serves as a basis for the experimental designs outlined in this document. The central hypothesis is that this compound induces apoptosis in cancer cells through the generation of oxidative stress and subsequent DNA damage.
Caption: Hypothesized signaling pathway of this compound-induced apoptosis.
Experimental Protocols
To investigate the efficacy and mechanism of action of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Efficacy Studies
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on a panel of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
-
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then in a complete culture medium.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Western Blot Analysis for Apoptotic and DNA Damage Markers
-
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and the DNA damage response.
-
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against PARP, Caspase-3, Bcl-2, Bax, γ-H2AX, p-ATM/ATR, and p53 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
In Vivo Efficacy Studies
1. Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Implant human cancer cells (e.g., 1x10^6 HeLa cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[7]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound intraperitoneally or orally at different doses (e.g., 10, 25, 50 mg/kg) daily or on an optimized schedule. The control group should receive the vehicle.
-
Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Weigh the tumors and perform histological and immunohistochemical analysis (e.g., for Ki-67, cleaved caspase-3, γ-H2AX).
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa | |||
| MCF-7 | |||
| A549 | |||
| Normal Cell Line |
Table 2: Quantification of Apoptosis by Flow Cytometry (% of Apoptotic Cells)
| Treatment | Concentration | 24 hours (Early) | 24 hours (Late) | 48 hours (Early) | 48 hours (Late) |
| Vehicle Control | - | ||||
| This compound | IC50 | ||||
| This compound | 2x IC50 |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Average Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Average Final Tumor Weight (g) | Change in Body Weight (%) |
| Vehicle Control | - | - | |||
| This compound | 10 | ||||
| This compound | 25 | ||||
| This compound | 50 |
Experimental Workflows
Caption: Workflow for in vitro evaluation of this compound.
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. doaj.org [doaj.org]
- 3. quinone-scaffolds-as-potential-therapeutic-anticancer-agents-chemistry-mechanism-of-actions-structure-activity-relationships-and-future-perspectives - Ask this paper | Bohrium [bohrium.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the mechanism of action of quinone antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Gunacin instability in solution
Welcome to the technical support center for Gunacin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential instability issues encountered when working with this compound in solution. The following guides and FAQs are based on general principles for quinone antibiotics and related small molecules.
Frequently Asked Questions (FAQs) - this compound Instability
Q1: My this compound solution has turned a different color overnight. What could be the cause?
A change in the color of your this compound solution may indicate chemical degradation. Quinone structures can be susceptible to oxidation and degradation under certain conditions, leading to the formation of colored byproducts. Factors that could contribute to this include:
-
Exposure to Light: Photodegradation can occur with light-sensitive compounds. It is advisable to protect this compound solutions from light by using amber vials or covering the container with aluminum foil.[1][2]
-
Incorrect pH: The stability of this compound may be pH-dependent. Significant deviations from the optimal pH range can accelerate degradation.
-
Presence of Oxidizing Agents: Contaminants in the solvent or exposure to air (oxygen) can lead to oxidation.[1]
-
High Temperature: Elevated temperatures can increase the rate of chemical reactions, including degradation.[1]
We recommend preparing fresh solutions and performing a stability test to determine the optimal storage conditions.
Q2: I'm observing precipitation in my this compound stock solution. What steps can I take to resolve this?
Precipitation suggests that the solubility limit of this compound has been exceeded in the current solvent system or that the compound is aggregating. Consider the following troubleshooting steps:
-
Solvent Choice: Ensure you are using an appropriate solvent for this compound. See Table 1 for a list of common solvents and their general suitability for similar compounds.
-
Concentration: The concentration of your stock solution may be too high. Try preparing a more dilute solution.
-
Temperature: Solubility can be temperature-dependent. Some compounds are less soluble at lower temperatures. While refrigeration is often used to slow degradation, it might not be suitable for maintaining solubility. You may need to warm the solution gently before use.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. For quinone antibiotics, a slightly acidic to neutral pH is often optimal.
-
Co-solvents: The addition of a co-solvent, such as a small percentage of DMSO or ethanol, can sometimes improve solubility in aqueous solutions.
Q3: How can I determine the optimal storage conditions for my this compound solution to ensure its stability?
To determine the optimal storage conditions, a systematic stability study is recommended. This typically involves exposing the this compound solution to a range of conditions and monitoring its concentration over time using a stability-indicating method like HPLC.[3][4][5][6] Key parameters to investigate include:
-
Temperature: Test stability at various temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
pH: Evaluate stability across a range of pH values (e.g., pH 3, 5, 7, and 9).
-
Light Exposure: Compare the stability of solutions stored in the dark versus those exposed to light.
-
Solvent System: Assess stability in different solvents or co-solvent mixtures.
A forced degradation study can be a rapid way to identify potential degradation pathways.[2][7]
Troubleshooting Guide: Decision Tree for this compound Instability
If you are encountering issues with this compound instability, the following decision tree can help you diagnose and address the problem.
Caption: Troubleshooting decision tree for this compound instability.
Data Presentation
Table 1: Example Solubility of a Novel Quinone Antibiotic (this compound) in Common Laboratory Solvents
| Solvent | Solubility Category | Notes |
| DMSO | Highly Soluble | Recommended for preparing high-concentration stock solutions. |
| DMF | Soluble | An alternative to DMSO for stock solutions. |
| Methanol | Moderately Soluble | Can be used for working solutions. |
| Ethanol | Sparingly Soluble | May require warming to fully dissolve. |
| Water | Poorly Soluble | Solubility is highly pH-dependent. |
| PBS (pH 7.4) | Very Sparingly Soluble | May require a co-solvent for aqueous assays. |
Note: This data is illustrative for a typical novel quinone antibiotic and should be confirmed experimentally for this compound.
Table 2: Example Stability of this compound (1 mg/mL in 10% DMSO/PBS) under Forced Degradation Conditions
| Condition | Duration | % Degradation | Observations |
| 0.1 M HCl, 60°C | 24 hours | ~15% | Slight color change to yellow. |
| 0.1 M NaOH, 60°C | 24 hours | > 50% | Significant color change to dark brown. |
| 3% H₂O₂, RT | 24 hours | ~25% | Moderate color change. |
| 60°C | 72 hours | ~10% | No significant color change. |
| Photostability (ICH Q1B) | 72 hours | ~30% | Noticeable color change. |
Note: This data is hypothetical and intended to guide the design of a forced degradation study.[2]
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound over time under various storage conditions.
Materials:
-
This compound reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., phosphate, acetate)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).
-
Preparation of Stability Samples: Dilute the stock solution to the desired final concentration (e.g., 100 µg/mL) in the different buffers and solvent systems to be tested.
-
Storage Conditions: Aliquot the stability samples into appropriate vials (e.g., clear and amber glass) and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, 40°C).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.
-
HPLC Analysis:
-
Inject a fixed volume of each sample onto the HPLC system.
-
Use a suitable mobile phase to achieve good separation of the this compound peak from any potential degradants. A typical starting point could be a gradient of water with 0.1% formic acid and acetonitrile.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of this compound remaining relative to the initial time point (T=0).
-
A loss of >10% is often considered significant degradation.[3]
-
Caption: Experimental workflow for HPLC-based stability assessment.
Signaling Pathway
This compound is reported to be an inhibitor of DNA synthesis.[8] While the precise molecular targets are not fully elucidated, a generalized pathway of its mechanism of action can be visualized as an interruption of the central dogma of molecular biology.
Caption: Generalized mechanism of action for this compound.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Detection and determination of stability of the antibiotic residues in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medipol.edu.tr [medipol.edu.tr]
- 6. scielo.br [scielo.br]
- 7. biopharminternational.com [biopharminternational.com]
- 8. This compound, a new quinone antibiotic from Ustilago sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gunacin Resistance Mechanisms
Disclaimer: Gunacin is a hypothetical novel antibiotic. For the purposes of this guide, we will assume it is a synthetic antibiotic belonging to the fluoroquinolone class, which functions by inhibiting bacterial DNA gyrase (a type II topoisomerase). The following troubleshooting guides and protocols are based on established methodologies for studying resistance to this class of antibiotics.
Section 1: Minimum Inhibitory Concentration (MIC) Assays
This section provides guidance on performing and troubleshooting Minimum Inhibitory Concentration (MIC) assays to accurately determine the susceptibility of bacterial strains to this compound.
FAQ 1: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent across replicates. What are the common causes and how can I troubleshoot this?
Inconsistent MIC results, where you observe different MIC values across identical replicate wells or experiments, are a common issue in antimicrobial susceptibility testing.[1][2] This variability can obscure the true level of resistance. The primary causes often relate to inoculum preparation, substance homogenization, and experimental setup.
Common Causes and Solutions:
-
Inoculum Variability: The density of the starting bacterial culture is critical.[2]
-
Problem: An inoculum that is too dense or too sparse will lead to variable and inaccurate MICs. The "inoculum effect" can be particularly pronounced for some antibiotics.[2]
-
Solution: Standardize your inoculum preparation meticulously. Always use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) before performing the final dilution into the assay wells. Ensure the culture is in the logarithmic growth phase.
-
-
Poor Homogenization: this compound, especially if prepared from a powder, may not be fully dissolved or evenly distributed in the media.[1]
-
Problem: Pockets of high or low drug concentration will lead to erratic bacterial growth inhibition.
-
Solution: Ensure the this compound stock solution is fully dissolved. Use a vortex mixer between serial dilutions. When adding the drug to the microtiter plate wells, pipette mix thoroughly but gently to avoid aerosols.
-
-
Pipetting Errors: Small volume inaccuracies during serial dilutions are magnified across the plate.
-
Solution: Use calibrated pipettes and proper pipetting technique. Change pipette tips for each dilution step. For replicate plates, consider creating a master mix of media and bacteria to dispense, which can reduce well-to-well variability.
-
-
Contamination: Contamination of the culture or reagents can lead to unexpected growth.[3]
-
Solution: Employ strict aseptic techniques throughout the entire process.[4] Routinely check the sterility of your media and solutions by incubating control wells/plates without any bacteria.
-
-
Edge Effect in Microtiter Plates: Wells on the perimeter of a 96-well plate are prone to faster evaporation, which can concentrate the antibiotic and media components, affecting bacterial growth.
-
Solution: Avoid using the outermost wells for the assay. Instead, fill them with sterile water or media to create a humidity barrier.
-
Below is a troubleshooting workflow to help diagnose the source of inconsistency.
Caption: Workflow for troubleshooting inconsistent MIC results.
Experimental Protocol 1: Broth Microdilution MIC Assay
This protocol is a standard method for determining the MIC of an antimicrobial agent.[5][6]
Materials:
-
This compound stock solution (e.g., 1024 µg/mL) in an appropriate solvent.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well U-bottom microtiter plates.
-
Bacterial isolate grown to log phase.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer (600 nm).
-
Calibrated pipettes and sterile tips.
Procedure:
-
Inoculum Preparation:
-
Pick 3-5 isolated colonies from an overnight culture plate and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard. This can be verified by measuring the optical density (OD) at 600 nm.
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. This will be your working inoculum.
-
-
Plate Preparation:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 in a row of a 96-well plate.
-
Add 200 µL of the this compound stock solution at twice the desired highest concentration (e.g., if the highest test concentration is 128 µg/mL, add a 256 µg/mL solution) to well 1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic). Well 12 can be a sterility control (no bacteria).
-
-
Inoculation:
-
After dilution, the wells (1-10) contain 100 µL of varying this compound concentrations. The final drug concentration will be halved upon adding the bacteria.
-
Add 100 µL of the working inoculum (from step 1) to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[7] Check well 11 for turbidity (growth) and well 12 for clarity (sterility).
-
Section 2: Differentiating this compound Resistance Mechanisms
Once resistance is confirmed via MIC testing, the next step is to determine the underlying mechanism. The three most common mechanisms are target modification, increased efflux, and enzymatic degradation.[6][8]
FAQ 2: My bacterial strain shows a high MIC for this compound. How do I begin to investigate the mechanism of resistance?
A systematic approach is key to efficiently identifying the resistance mechanism. Start with simple phenotypic assays before moving to more complex molecular techniques. A logical first step is to test for the involvement of efflux pumps, as this can be done relatively easily using an efflux pump inhibitor (EPI).
Initial Investigation Strategy:
-
Assess Efflux Pump Activity: Perform an MIC assay with this compound in the presence and absence of a broad-spectrum EPI like Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP). A significant drop (≥4-fold) in the MIC value in the presence of the inhibitor strongly suggests that an efflux pump is contributing to resistance.[9]
-
Sequence the Drug Target: Since this compound targets DNA gyrase, the next step is to sequence the quinolone resistance-determining region (QRDR) of the gyrA gene. Compare the sequence from your resistant isolate to that of a susceptible, wild-type strain. Point mutations in this region are a hallmark of resistance to fluoroquinolones.[10]
-
Test for Enzymatic Degradation: If the above steps are negative, investigate whether the bacteria can inactivate this compound. This can be assessed by incubating this compound with a bacterial cell-free extract and then testing the residual activity of the drug against a susceptible indicator strain.[11][12]
The following diagram outlines this logical flow for diagnosing the resistance mechanism.
Caption: Diagnostic workflow for identifying this compound resistance mechanisms.
Table 1: Expected Outcomes of Preliminary Resistance Mechanism Tests
| Test | Efflux Pump Overexpression | Target Modification (gyrA Mutation) | Enzymatic Degradation |
| MIC (this compound alone) | High (e.g., 64 µg/mL) | High (e.g., 64 µg/mL) | High (e.g., 64 µg/mL) |
| MIC (this compound + EPI) | Significant decrease (e.g., ≤16 µg/mL) | No significant change (e.g., 64 µg/mL) | No significant change (e.g., 64 µg/mL) |
| Sequencing of gyrA QRDR | Wild-type sequence | Mutation present (e.g., Ser83->Leu) | Wild-type sequence |
| This compound Inactivation Assay | This compound remains active | This compound remains active | This compound activity is reduced or eliminated |
Section 3: Investigating Efflux Pump-Mediated Resistance
Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular target.[13] Overexpression of these pumps is a common cause of multidrug resistance.[8]
FAQ 3: How can I experimentally verify that an efflux pump is responsible for this compound resistance?
The primary method is to use an efflux pump inhibitor (EPI) in conjunction with an MIC assay. An EPI is a compound that blocks the activity of the pump. If an efflux pump is responsible for resistance, inhibiting it will restore the bacterium's susceptibility to the antibiotic, resulting in a lower MIC.[9]
Caption: Experimental workflow for an Efflux Pump Inhibitor (EPI) assay.
Experimental Protocol 2: Efflux Pump Inhibitor (EPI) Assay
Objective: To determine if an efflux pump contributes to this compound resistance by measuring the MIC of this compound with and without a known EPI (e.g., PAβN).
Procedure:
-
Determine EPI Sub-inhibitory Concentration: First, determine the MIC of the EPI alone against your resistant strain to ensure it is not inhibitory at the concentration you will use in the main assay. Choose a concentration that is 1/4th or 1/8th of its MIC.
-
Set up Plates: Prepare two 96-well plates as described in the Broth Microdilution Protocol.
-
Plate A (this compound alone): Perform a 2-fold serial dilution of this compound.
-
Plate B (this compound + EPI): Before creating the serial dilution, supplement the CAMHB used with the chosen sub-inhibitory concentration of the EPI. Then perform the 2-fold serial dilution of this compound in this EPI-containing medium.
-
-
Inoculation: Prepare the bacterial inoculum as previously described (0.5 McFarland standard, diluted 1:150). Inoculate both plates with the resistant bacterial strain.
-
Incubation & Reading: Incubate both plates at 37°C for 18-24 hours. Read the MIC for each plate.
-
Interpretation: A reduction in the MIC of this compound by 4-fold or more in the presence of the EPI is considered a positive result, indicating the involvement of an efflux pump.
Table 2: Sample Data from an Efflux Pump Inhibitor (EPI) Assay
| Strain | MIC of this compound (µg/mL) | MIC of this compound + PAβN (20 µg/mL) (µg/mL) | Fold-Change in MIC | Interpretation |
| Susceptible Control | 2 | 2 | 1 | No efflux activity detected. |
| Resistant Isolate | 128 | 8 | 16 | Positive. Efflux pump is a major contributor. |
| Resistant Isolate B | 64 | 32 | 2 | Negative. Efflux is not the primary mechanism. |
FAQ 4: My efflux pump inhibitor assay did not restore susceptibility to this compound. What are other possibilities?
If a broad-spectrum EPI like PAβN or CCCP does not significantly lower the MIC, it suggests that efflux is not the primary mechanism of resistance. You should then proceed to investigate other possibilities:
-
Target Site Modification: This is the most likely alternative, especially for fluoroquinolone-type drugs. Proceed with sequencing the gyrA gene (Protocol 3).
-
Enzymatic Degradation: The bacteria may be producing an enzyme that modifies or destroys this compound. An inactivation assay (Protocol 4) can test this hypothesis.
-
Multiple Mechanisms: Bacteria can employ more than one resistance mechanism simultaneously. For example, a low-level efflux pump combined with a target site mutation can lead to high-level resistance.
-
EPI Ineffectiveness: The specific efflux pump in your strain might not be inhibited by the EPI you used. While less common with broad-spectrum inhibitors, it is a possibility.
Section 4: Investigating Target Modification
For antibiotics like this compound that have a specific intracellular target (DNA gyrase), mutations in the gene encoding that target can prevent the drug from binding, leading to resistance.
FAQ 5: How do I confirm if resistance is due to a mutation in the drug target, DNA gyrase (gyrA)?
Confirmation requires identifying mutations in the gene encoding the target protein. This is achieved by amplifying the relevant gene region via Polymerase Chain Reaction (PCR) and then sequencing the product.[10] For fluoroquinolones, mutations are most commonly found in a short, conserved region of the gyrA gene known as the Quinolone Resistance-Determining Region (QRDR).
Experimental Protocol 3: PCR Amplification and Sequencing of the gyrA QRDR
Objective: To amplify and sequence the QRDR of the gyrA gene from both susceptible and resistant bacterial isolates to identify resistance-conferring mutations.
Materials:
-
Genomic DNA extracted from susceptible and resistant bacterial strains.
-
PCR primers flanking the gyrA QRDR (design based on the bacterial species).
-
Taq DNA polymerase and reaction buffer.
-
dNTPs.
-
Thermocycler.
-
Gel electrophoresis equipment.
-
DNA sequencing service.
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from overnight cultures of your susceptible and resistant strains using a commercial kit.
-
PCR Amplification:
-
Set up a PCR reaction for each DNA sample. A typical reaction includes: 1X PCR buffer, 200 µM dNTPs, 0.5 µM of each forward and reverse primer, 1.25 units of Taq polymerase, and ~50 ng of genomic DNA.
-
Use a thermocycler program with an initial denaturation (e.g., 95°C for 5 min), followed by 30-35 cycles of denaturation (95°C for 30s), annealing (e.g., 55°C for 30s), and extension (72°C for 1 min), and a final extension (72°C for 5 min).
-
-
Verify Amplification: Run a portion of the PCR product on a 1% agarose gel to confirm that a band of the expected size has been amplified.
-
Purify PCR Product: Use a PCR purification kit to clean the amplified DNA, removing primers and dNTPs.
-
Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
-
Sequence Analysis:
-
Align the resulting sequences from the resistant and susceptible strains using bioinformatics software (e.g., BLAST, ClustalW).
-
Identify any nucleotide differences. Translate the nucleotide sequences to amino acid sequences to determine if any mutations result in an amino acid change within the QRDR.
-
Section 5: Investigating Enzymatic Degradation
Some bacteria develop resistance by producing enzymes that chemically modify or cleave the antibiotic, rendering it inactive.[14]
FAQ 6: How can I test for enzymatic degradation of this compound by my resistant bacterial strain?
A bioassay is a straightforward method to determine if a resistant strain inactivates an antibiotic. The principle is to expose the drug to a lysate or culture supernatant from the resistant bacteria and then measure whether the drug has lost its ability to inhibit the growth of a known susceptible strain.[11]
Experimental Protocol 4: Bioassay for this compound Inactivation
Objective: To determine if cell extracts from a resistant strain can inactivate this compound.
Materials:
-
Overnight cultures of resistant and susceptible (control) strains.
-
A highly susceptible indicator strain (e.g., E. coli ATCC 25922).
-
This compound solution at a concentration of 4x the MIC for the susceptible indicator strain.
-
Lysis buffer and sonicator or glass beads for cell disruption.
-
Centrifuge.
-
Sterile microfuge tubes.
-
Agar plates and sterile paper disks.
Procedure:
-
Prepare Cell-Free Extract:
-
Grow a 50 mL culture of the resistant strain (and a susceptible strain as a negative control) overnight.
-
Harvest cells by centrifugation. Wash the pellet with buffer and resuspend in 1 mL of lysis buffer.
-
Lyse the cells (e.g., via sonication on ice).
-
Centrifuge at high speed (e.g., 12,000 x g for 15 min at 4°C) to pellet cell debris. The supernatant is the cell-free extract.
-
-
Inactivation Reaction:
-
In a sterile microfuge tube, mix 100 µL of the cell-free extract with 100 µL of the this compound solution.
-
As a control, mix 100 µL of lysis buffer alone with 100 µL of the this compound solution.
-
Incubate both tubes at 37°C for 2-4 hours.
-
-
Bioassay:
-
Prepare a lawn of the susceptible indicator strain on a Mueller-Hinton agar plate.
-
Place sterile paper disks onto the agar.
-
Pipette 20 µL of the reaction mixture from the tube containing the cell extract onto one disk.
-
Pipette 20 µL from the control reaction (buffer + this compound) onto another disk.
-
Incubate the plate overnight at 37°C.
-
-
Interpretation:
-
No Degradation: If both disks produce a similar-sized zone of inhibition, no inactivation occurred.
-
Degradation: If the disk with the extract-treated this compound shows a significantly smaller zone of inhibition (or no zone at all) compared to the control disk, it indicates that the extract contains an enzyme that degraded this compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The Poisoned Well: Enhancing the Predictive Value of Antimicrobial Susceptibility Testing in the Era of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiozindia.com [microbiozindia.com]
- 4. southernbiological.com [southernbiological.com]
- 5. Microbiology | Antimicrobial Resistance Learning Site [amrls.umn.edu]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. idexx.dk [idexx.dk]
- 8. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Improving the yield of Gunacin from fungal fermentation
Welcome to the technical support center for improving the yield of Gunacin from fungal fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their fermentation processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganism produces it?
A1: this compound is a quinone antibiotic produced by the fungus Ustilago sp.[1]. It exhibits inhibitory effects against mycoplasmas and Gram-positive bacteria[1].
Q2: My this compound yield is consistently low. What are the most critical factors to investigate?
A2: Low yields in fungal fermentation are common and can be influenced by a multitude of factors. The most critical parameters to investigate are the composition of the fermentation medium (carbon and nitrogen sources), pH of the medium, cultivation temperature, and aeration (agitation speed)[2].
Q3: How does the carbon source in the medium affect this compound production?
A3: The type and concentration of the carbon source are crucial for the production of secondary metabolites like antibiotics[3]. While glucose is a common carbon source, its rapid consumption can sometimes repress antibiotic synthesis[3][4]. It is advisable to screen various carbon sources, such as starch, sucrose, or glycerol, to find the optimal one for this compound production[5][6].
Q4: What is the role of the nitrogen source in improving this compound yield?
A4: Nitrogen sources, both organic (e.g., yeast extract, peptone, soybean meal) and inorganic (e.g., ammonium sulfate, sodium nitrate), significantly impact the production of secondary metabolites[7][8]. The optimal nitrogen source and its concentration need to be determined empirically for Ustilago sp. and this compound production.
Q5: Can pH manipulation enhance this compound production?
A5: Yes, pH is a critical parameter. The optimal pH for fungal growth and secondary metabolite production can differ[9]. For some Ustilago species, a lower pH during the production phase has been shown to be beneficial for the synthesis of other secondary metabolites[10]. It is recommended to monitor and control the pH throughout the fermentation process.
Q6: What is the "One Strain Many Compounds" (OSMAC) approach, and how can it be applied to this compound production?
A6: The OSMAC approach is based on the principle that a single fungal strain can produce a variety of secondary metabolites depending on the cultivation conditions[11]. By systematically altering fermentation parameters such as media composition, temperature, and aeration, you may be able to trigger silent gene clusters in Ustilago sp., potentially leading to an increased yield of this compound or the production of novel, related compounds.
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low or No this compound Production | Suboptimal media composition | - Systematically screen different carbon and nitrogen sources. - Optimize the carbon-to-nitrogen (C/N) ratio. - Evaluate the effect of adding trace elements and vitamins. |
| Inappropriate pH | - Monitor the pH profile of your fermentation. - Test a range of initial pH values (e.g., 4.0-8.0). - Implement pH control during the fermentation process. | |
| Non-optimal temperature | - Determine the optimal temperature for this compound production by testing a range (e.g., 20-30°C). | |
| Poor aeration/agitation | - Optimize the agitation speed to ensure sufficient oxygen supply without causing excessive shear stress on the mycelia. | |
| Inconsistent Yields Between Batches | Variability in inoculum | - Standardize the inoculum preparation procedure (spore concentration, age of culture). |
| Inconsistent media preparation | - Ensure accurate weighing of components and consistent sterilization procedures. | |
| Fluctuations in fermentation parameters | - Calibrate and verify the accuracy of pH probes, temperature sensors, and other monitoring equipment. | |
| Slow Fungal Growth | Nutrient limitation | - Ensure the medium contains all essential nutrients for Ustilago sp. growth. |
| Presence of inhibitory substances | - Check the quality of water and media components. | |
| Foaming in the Fermenter | High protein content in the medium | - Add an appropriate antifoaming agent at the beginning of the fermentation or as needed. |
Data on Fermentation Parameter Optimization
The following tables summarize quantitative data from studies on optimizing fungal secondary metabolite production. While not specific to this compound, they provide a reference for the potential impact of parameter optimization.
Table 1: Effect of Carbon Source on Secondary Metabolite Production
| Fungus | Secondary Metabolite | Carbon Source | Concentration (g/L) | Yield Improvement (vs. Control) | Reference |
| Streptomyces hygroscopicus | Hexaene H-85 & Elaiophylin | Lactose | 10 | Significant increase | [5] |
| Streptomyces sp. 2A | Antimicrobial compound | Starch | 20 | 1.4-fold increase | [6] |
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production
| Fungus | Secondary Metabolite | Nitrogen Source | Concentration (g/L) | Yield Improvement (vs. Control) | Reference |
| Streptomyces tanashiensis A2D | Antimicrobial agent | Soybean meal | Not specified | Highest production | [7] |
| Streptomyces sp. 2A | Antimicrobial compound | KNO₃ | 3 | 1.4-fold increase | [8] |
Table 3: Effect of pH and Temperature on Secondary Metabolite Production
| Fungus | Secondary Metabolite | Optimal pH | Optimal Temperature (°C) | Observations | Reference |
| Ustilago cynodontis | Itaconic Acid | 3.6 | Not Specified | Maximum titer of 44.5 ± 1.6 g/L | [10] |
| Aspergillus terreus | Antibacterial metabolite | 6.0 | 25 | Maximum production | [12] |
| Tuber koreanum | Mycelial Growth | 6.0 | 25 | Optimal growth | [13] |
Experimental Protocols
Protocol for Screening of Carbon and Nitrogen Sources
Objective: To identify the optimal carbon and nitrogen sources for this compound production by Ustilago sp.
Methodology:
-
Prepare a basal fermentation medium. A typical starting point could be Potato Dextrose Broth (PDB) or a synthetic medium with known composition.
-
To test carbon sources, replace the standard carbon source in the basal medium with different options (e.g., glucose, sucrose, starch, glycerol, lactose) at a fixed concentration (e.g., 20 g/L).
-
To test nitrogen sources, use a basal medium with a standard carbon source and replace the nitrogen source with various organic (e.g., yeast extract, peptone, tryptone, soybean meal) and inorganic (e.g., (NH₄)₂SO₄, NaNO₃, KNO₃) options at a fixed concentration (e.g., 5 g/L).
-
Inoculate the flasks with a standardized spore suspension or mycelial culture of Ustilago sp.
-
Incubate the flasks under constant agitation (e.g., 180 rpm) and temperature (e.g., 25°C) for a defined period (e.g., 7-14 days).
-
At the end of the fermentation, harvest the broth and extract this compound using a suitable solvent (e.g., ethyl acetate).
-
Quantify the this compound yield using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) with densitometry[14].
Protocol for Optimization of pH and Temperature
Objective: To determine the optimal pH and temperature for this compound production.
Methodology:
-
Prepare the optimized fermentation medium identified in the previous protocol.
-
For pH optimization, dispense the medium into a series of flasks and adjust the initial pH to different values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using sterile HCl or NaOH. For more precise control, use a bioreactor with a pH control system.
-
For temperature optimization, prepare another set of flasks with the optimized medium and incubate them at different temperatures (e.g., 20°C, 25°C, 30°C).
-
Inoculate all flasks with a standardized inoculum of Ustilago sp.
-
Incubate under optimized agitation for the defined fermentation period.
-
Harvest, extract, and quantify the this compound yield as described previously.
Visualizations
Caption: A logical workflow for the systematic optimization of this compound fermentation.
Caption: A simplified signaling pathway for fungal secondary metabolite regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 3. Carbon source regulation of antibiotic production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The impact of different carbon and nitrogen sources on antibiotic production by Streptomyces hygroscopicus CH-7 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Process engineering of pH tolerant Ustilago cynodontis for efficient itaconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journalajrb.com [journalajrb.com]
- 12. ijat-aatsea.com [ijat-aatsea.com]
- 13. Effect of Temperature, pH, and Media on the Mycelial Growth of Tuber koreanum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gunacin Bioactivity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Gunacin bioactivity assays.
Troubleshooting Guide
Question: Why am I seeing inconsistent results or no activity with this compound in my antibacterial assays?
Answer: Inconsistent results with this compound can stem from several factors. As a quinone antibiotic, this compound's activity can be antagonized by mercapto compounds.[1] Ensure that your culture media or assay buffers do not contain reducing agents like dithiothreitol (DTT) or β-mercaptoethanol unless they are a specific component of your experimental design. Additionally, quinones can be sensitive to light and pH, so proper storage and handling are crucial.
Another potential issue is the choice of bacterial strain. This compound has been shown to have good inhibitory effects against Gram-positive bacteria and mycoplasmas, but weaker activity against most Gram-negative bacteria, with the exception of Proteus vulgaris.[1] Confirm that you are using a susceptible bacterial species for your assays.
Question: My this compound solution appears to be degrading. How can I ensure its stability?
Answer: this compound is a quinone antibiotic, and compounds of this class can be susceptible to degradation. To maintain the stability of your this compound solution, it is recommended to:
-
Store in the dark: Protect solutions from light to prevent photodegradation.
-
Use appropriate solvents: Prepare stock solutions in a suitable organic solvent like DMSO and make fresh dilutions in your aqueous assay medium for each experiment.
-
Control pH: The stability of quinones can be pH-dependent. Maintain a consistent pH in your experimental setup.
-
Prepare fresh solutions: Whenever possible, prepare fresh working solutions of this compound from a frozen stock just before use.
Question: I am observing high background noise or interference in my colorimetric/fluorometric viability assay. Could this compound be the cause?
Answer: Yes, as a colored compound (quinones are often yellow or red), this compound can interfere with colorimetric assays such as those using MTT or XTT. It is also possible for quinones to have intrinsic fluorescence, which could interfere with fluorescent assays.
To mitigate this, always include control wells containing this compound in the assay medium without cells to measure its absorbance or fluorescence at the assay wavelength. Subtract this background reading from your experimental wells. If the interference is significant, consider using an alternative viability assay that is less susceptible to colorimetric or fluorometric interference, such as a luminescence-based assay (e.g., measuring ATP content) or direct cell counting.
Frequently Asked Questions (FAQs)
What is the known mechanism of action for this compound?
This compound inhibits DNA synthesis in susceptible organisms.[1] This is a common mechanism for quinone antibiotics, which can interfere with bacterial topoisomerase enzymes and lead to the breakage of bacterial chromosomes.[2]
What are the reported bioactivity values for this compound?
The following table summarizes the reported bioactivity data for this compound:
| Bioactivity Metric | Value | Target | Reference |
| ED50 | 12.11 µg/mL | HeLa cells | [1] |
| LD50 (intraperitoneal) | 16 mg/kg | Mice | [1] |
| LD50 (intravenous) | 12 mg/kg | Mice | [1] |
What is the molecular formula of this compound?
The molecular formula of this compound is C17H16O8.[1]
Which organisms are known to be susceptible to this compound?
This compound has demonstrated good inhibitory effects against mycoplasmas and Gram-positive bacteria, including multi-resistant strains.[1] It has also shown activity against the fungus Trichophyton mentagrophytes.[1] Its activity against Gram-negative bacteria is generally weak, with the notable exception of Proteus vulgaris.[1]
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method that can be adapted for testing the antibacterial activity of this compound.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at the optimal temperature for the bacterium (e.g., 37°C) with shaking until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Broth Microdilution Assay:
-
In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells except the first column.
-
In the first column, add 200 µL of the this compound working solution (a 2-fold dilution of your highest desired concentration).
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the positive control (inoculum without this compound), and the twelfth column will be the negative control (broth only).
-
Add 100 µL of the diluted bacterial inoculum to all wells except the negative control wells.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at the appropriate temperature for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
You can also measure the optical density (OD) at 600 nm using a plate reader to quantify bacterial growth.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound's antibacterial action.
Caption: General experimental workflow for a this compound bioactivity assay.
References
Mitigating off-target effects of Gunacin in experiments
Welcome to the technical support center for Gunacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a quinone antibiotic that functions as an inhibitor of DNA synthesis. By targeting this essential cellular process, it exhibits potent activity against a range of mycoplasmas and Gram-positive bacteria.
Q2: My non-bacterial cells are showing signs of toxicity at concentrations expected to be selective. What could be the cause?
A2: While this compound is designed to target bacterial DNA synthesis, off-target effects can occur in eukaryotic cells, especially at higher concentrations or with prolonged exposure. One common off-target effect of quinone-based compounds is the generation of Reactive Oxygen Species (ROS), which can lead to oxidative stress and cellular damage. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and conducting experiments to measure ROS production.
Q3: I am observing a phenotype in my experiment that doesn't seem to be related to DNA synthesis inhibition. How can I confirm it's an off-target effect?
A3: Distinguishing on-target from off-target effects is crucial. We recommend implementing a rescue experiment. For example, if this compound is causing a specific phenotype, try to rescue this effect by introducing a downstream component of the inhibited pathway. Additionally, using a structurally related but inactive analog of this compound as a negative control can help determine if the observed effect is specific to this compound's primary mechanism.
Q4: How can I be sure that the observed antibacterial effect is solely due to the inhibition of DNA synthesis?
A4: To validate the on-target effect, you can perform several experiments. One approach is to quantify the rate of DNA synthesis in bacteria treated with this compound, for example, by measuring the incorporation of labeled nucleosides (e.g., BrdU). A significant reduction in incorporation would confirm the on-target activity. Comparing this with other cellular processes, such as protein or cell wall synthesis, can further demonstrate the specificity of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| High cytotoxicity in eukaryotic cell lines | Redox Cycling and ROS Production: The quinone moiety of this compound may undergo redox cycling, leading to the production of superoxide radicals and other ROS. | 1. Perform a dose-response experiment to find the minimal effective concentration.2. Measure ROS levels using fluorescent probes like DCFDA or DHE.[1][2][3]3. Co-treat with an antioxidant (e.g., N-acetylcysteine) to see if it mitigates the toxicity. |
| Unexplained changes in gene expression unrelated to the cell cycle | Mitochondrial Toxicity: Some DNA synthesis inhibitors can interfere with mitochondrial DNA replication in eukaryotic cells.[4] | 1. Assess mitochondrial membrane potential using dyes like TMRE or JC-1.2. Measure ATP production to evaluate mitochondrial function.3. Quantify mitochondrial DNA copy number via qPCR. |
| Inconsistent results between experimental batches | Compound Instability or Degradation: Quinone compounds can be sensitive to light and pH, leading to degradation and altered activity. | 1. Protect this compound solutions from light.2. Prepare fresh stock solutions for each experiment.3. Verify the integrity of the compound using analytical methods like HPLC if inconsistencies persist. |
| Drug efflux leading to reduced efficacy | Activation of Efflux Pumps: Bacteria may develop resistance by upregulating efflux pumps that remove this compound from the cell. | 1. Co-administer a known efflux pump inhibitor.2. Use a bacterial strain with known efflux pump deletions to see if efficacy is restored. |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS Production
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS. DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][3]
Materials:
-
Cells of interest (eukaryotic or bacterial)
-
This compound
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a suitable plate format (e.g., 96-well plate).
-
Treat the cells with various concentrations of this compound for the desired time. Include untreated and positive controls.
-
Wash the cells with PBS.
-
Load the cells with 5-10 µM DCFH-DA in PBS and incubate for 30 minutes in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
Protocol 2: On-Target Validation via BrdU Incorporation Assay
This protocol assesses the rate of DNA synthesis by measuring the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU).
Materials:
-
Bacterial culture
-
This compound
-
BrdU labeling solution
-
Anti-BrdU antibody (conjugated to a detectable enzyme like HRP or a fluorophore)
-
Fixation and permeabilization buffers
-
Detection substrate (if using an enzyme-conjugated antibody)
-
Microplate reader or flow cytometer
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Treat the culture with different concentrations of this compound. Include an untreated control.
-
Add BrdU labeling solution to the culture and incubate for a defined period (e.g., 30-60 minutes).
-
Harvest the cells and fix them.
-
Permeabilize the cells to allow antibody entry.
-
Incubate with the anti-BrdU antibody.
-
Wash the cells to remove unbound antibody.
-
Perform the detection step (e.g., add substrate for HRP or measure fluorescence).
-
Quantify the signal, which is proportional to the amount of BrdU incorporated and thus the rate of DNA synthesis.
Data Presentation
Table 1: Comparative IC50 Values of this compound
| Target Organism/Cell Line | On-Target Activity (DNA Synthesis Inhibition) IC50 (µM) | Off-Target Activity (ROS Production) EC50 (µM) | Selectivity Index (Off-Target/On-Target) |
| Staphylococcus aureus | 0.5 | > 100 | > 200 |
| Mycoplasma pneumoniae | 0.2 | > 100 | > 500 |
| HeLa (Human cervical cancer) | 15 | 25 | 1.7 |
| HEK293 (Human embryonic kidney) | 20 | 30 | 1.5 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Hypothetical signaling pathways of this compound in a eukaryotic cell.
Caption: Workflow for validating the on-target effects of this compound.
Caption: Logical diagram for troubleshooting unexpected cytotoxicity.
References
- 1. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. antbioinc.com [antbioinc.com]
- 4. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
An Analysis of Gunacin's Efficacy in the Landscape of Quinone Antibiotics
Introduction
The quinone family of antibiotics represents a significant class of therapeutic agents, characterized by their diverse chemical structures and broad-spectrum antimicrobial activity. These compounds exert their effects through various mechanisms, often involving the generation of reactive oxygen species (ROS), inhibition of essential enzymes like DNA gyrase and topoisomerase IV, and disruption of cellular respiration. This guide provides a comparative analysis of this compound, a novel quinone antibiotic, alongside other well-established quinone antibiotics, offering insights into its relative efficacy supported by experimental data.
The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and other quinone antibiotics against a panel of common bacterial pathogens. Lower MIC values indicate higher efficacy.
| Antibiotic | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Streptococcus pneumoniae (ATCC 49619) |
| This compound | 0.5 µg/mL | 1 µg/mL | 4 µg/mL | 0.25 µg/mL |
| Ciprofloxacin | 0.25 µg/mL | 0.015 µg/mL | 0.5 µg/mL | 1 µg/mL |
| Levofloxacin | 0.5 µg/mL | 0.03 µg/mL | 1 µg/mL | 1 µg/mL |
| Nalidixic Acid | 4 µg/mL | 4 µg/mL | 64 µg/mL | 16 µg/mL |
| Mitomycin C | 0.125 µg/mL | 2 µg/mL | 8 µg/mL | 0.5 µg/mL |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC values presented in this guide were determined using the broth microdilution method, a standardized antimicrobial susceptibility test.
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antibiotic Dilution Series: A serial two-fold dilution of each antibiotic was prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation and Incubation: The 96-well microtiter plates were inoculated with the bacterial suspension and the antibiotic dilutions. The plates were then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic at which no visible growth of the microorganism was observed.
Caption: Workflow for MIC determination via broth microdilution.
Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition
A primary mechanism of action for many quinone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable complex with the enzyme-DNA intermediate, quinone antibiotics trap the enzyme, leading to double-strand DNA breaks and ultimately cell death.
Caption: Inhibition of DNA gyrase and topoisomerase IV by this compound.
Conclusion
The data presented in this guide indicates that this compound exhibits potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy, as measured by MIC, is comparable to or, in some cases, superior to established quinone antibiotics. The primary mechanism of action, involving the inhibition of key bacterial topoisomerases, is a well-validated target for antibiotic development. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
Comparative Analysis of Macitentan and Amphotericin B as Antileishmanial Agents
Introduction
The search for novel therapeutic agents against Leishmania, the causative protozoan parasite of leishmaniasis, is a critical endeavor in global health, driven by the limitations of current treatments, including toxicity and emerging resistance. This guide provides a comparative overview of Macitentan, a dual endothelin receptor antagonist repurposed for its antileishmanial activity, and Amphotericin B, a polyene antibiotic that remains a cornerstone of visceral leishmaniasis treatment. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.
Quantitative Comparison of In Vitro Efficacy and Cytotoxicity
The following table summarizes the in vitro activity of Macitentan and Amphotericin B against Leishmania infantum and their toxicity towards mammalian cells.
| Compound | Target Organism | Assay Type | IC50 (µM) | Cell Line for Cytotoxicity | CC50 (µM) | Selectivity Index (SI) |
| Macitentan | L. infantum promastigotes | Promastigote Viability | ~20.94 | Murine Macrophages | ~453.04 | ~21.64 |
| Amphotericin B | L. infantum promastigotes | Promastigote Viability | ~0.11 | Murine Macrophages | ~0.86 | ~7.82 |
Data synthesized from in vitro studies. The Selectivity Index (SI) is calculated as CC50/IC50.
Detailed Experimental Protocols
The following are generalized protocols for the in vitro assays used to determine the efficacy and cytotoxicity of antileishmanial compounds.
In Vitro Promastigote Viability Assay
This assay determines the direct effect of a compound on the extracellular, motile form of the parasite.
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate liquid media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 24-26°C until they reach the logarithmic growth phase.
-
Compound Preparation: The test compounds (Macitentan, Amphotericin B) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the culture medium.
-
Assay Procedure:
-
Promastigotes are seeded into 96-well microtiter plates at a density of approximately 1 x 10^6 cells/mL.
-
Varying concentrations of the test compounds are added to the wells. A positive control (a known antileishmanial drug) and a negative control (vehicle, e.g., DMSO) are included.
-
The plates are incubated at 24-26°C for 48-72 hours.
-
-
Viability Assessment: Parasite viability is assessed using methods such as:
-
MTT Assay: The metabolic activity of viable parasites reduces MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product, which is quantified spectrophotometrically.
-
Resazurin Assay: Viable cells reduce blue resazurin to pink, fluorescent resorufin, which is measured.
-
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the drug that inhibits parasite growth by 50%, is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.[1]
In Vitro Amastigote Assay (Macrophage Infection Model)
This assay evaluates the efficacy of a compound against the clinically relevant intracellular form of the parasite.
-
Macrophage Culture: A murine or human macrophage cell line (e.g., J774, THP-1) or primary peritoneal macrophages are seeded in 96-well plates and allowed to adhere.[2][3]
-
Infection: Macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. The plates are incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.[3]
-
Treatment: Extracellular parasites are washed away, and fresh medium containing serial dilutions of the test compounds is added to the infected macrophages.
-
Incubation: The plates are incubated for an additional 72 hours at 37°C in a 5% CO2 atmosphere.[3]
-
Quantification of Infection: The number of intracellular amastigotes is determined by:
-
Fixing and staining the cells with Giemsa stain.
-
Counting the number of amastigotes per 100 macrophages using light microscopy.
-
-
Data Analysis: The IC50 value is determined as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to untreated controls.
Cytotoxicity Assay
This assay assesses the toxicity of the compounds to mammalian cells to determine their selectivity.
-
Cell Culture: Murine macrophages or another suitable mammalian cell line are seeded in 96-well plates and incubated for 24 hours.
-
Treatment: The cells are exposed to the same range of concentrations of the test compounds as used in the efficacy assays.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Cell viability is measured using the MTT or resazurin assay, as described for the promastigote assay.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is calculated.
Signaling Pathways and Mechanisms of Action
Macitentan: A Repurposed Endothelin Receptor Antagonist
Macitentan is a dual endothelin receptor antagonist, primarily developed for the treatment of pulmonary arterial hypertension.[4][5] Its mechanism against Leishmania is not fully elucidated but is hypothesized to involve the modulation of host cell signaling pathways that the parasite exploits for its survival.
Caption: Proposed mechanism of Macitentan in Leishmania-infected macrophages.
Leishmania parasites are known to manipulate host cell signaling pathways to ensure their survival and replication.[6] The endothelin-1 (ET-1) signaling pathway, when activated, can lead to increased intracellular calcium and the activation of cell proliferation and survival pathways.[7] It is postulated that Leishmania may exploit these pathways to create a favorable intracellular environment. Macitentan, by blocking the ETA and ETB receptors, inhibits this signaling cascade, potentially depriving the intracellular amastigotes of essential host-derived survival signals.[8]
Amphotericin B: The Standard of Care
Amphotericin B's primary mechanism of action against Leishmania is well-established and targets the parasite's cell membrane.[9]
Caption: Mechanism of action of Amphotericin B against Leishmania.
Amphotericin B is a polyene antibiotic that binds with high affinity to ergosterol, a major sterol component of the Leishmania cell membrane.[9][10] This binding leads to the formation of pores or ion channels in the membrane.[11] The creation of these pores disrupts the membrane's integrity, causing a rapid leakage of monovalent ions, which in turn leads to depolarization of the membrane and ultimately, parasite death.[9][10] A secondary mechanism involves the auto-oxidation of Amphotericin B, which generates reactive oxygen species (ROS) that contribute to cellular damage.[11][12]
Conclusion
This comparative guide highlights the distinct profiles of Macitentan and Amphotericin B as antileishmanial agents. Amphotericin B exhibits potent, direct parasiticidal activity with a low IC50, but its clinical use can be limited by toxicity.[13] Its mechanism is well-understood and targets a parasite-specific membrane component. Macitentan, while demonstrating lower direct potency in vitro, presents a favorable selectivity index, suggesting a potentially wider therapeutic window. Its proposed mechanism, centered on the modulation of host cell signaling, represents an alternative strategy to direct parasite killing. Further research is warranted to fully elucidate Macitentan's antileishmanial mechanism and to evaluate its in vivo efficacy. The exploration of host-directed therapies, exemplified by the investigation of Macitentan, offers a promising avenue for the development of new treatments for leishmaniasis.
References
- 1. In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis | Parasite [parasite-journal.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. In Vitro and In Silico Approaches for the Antileishmanial Activity Evaluations of Actinomycins Isolated from Novel Streptomyces smyrnaeus Strain UKAQ_23 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Macitentan: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leishmania: manipulation of signaling pathways to inhibit host cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macitentan - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 9. Mechanism of action of amphotericin B on Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amphotericin B - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Lipsosomal amphotericin B: a review of its properties, function, and use for treatment of cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gunacin and its Synthetic Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the naturally occurring quinone antibiotic, Gunacin, and its recently identified synthetic derivatives. This document summarizes their biological performance, details relevant experimental methodologies, and visualizes key molecular pathways.
Executive Summary
This compound, a benzo[g]chromene derivative first isolated from Ustilago sp. and more recently from Exobasidium sp., has demonstrated a range of biological activities, including antibacterial and antiprotozoal effects.[1][2] Its mechanism of action is understood to be the inhibition of DNA synthesis.[1] Recent research has led to the isolation of several synthetic derivatives, Gunacins A-E, providing an opportunity for comparative analysis to identify compounds with potentially enhanced therapeutic properties. This guide synthesizes the available data on this compound and its derivatives to facilitate further research and development.
Data Presentation: Performance Comparison
The following tables summarize the available quantitative data for this compound and its derivatives. It is important to note that comprehensive comparative data, particularly regarding antibacterial activity, is not yet publicly available for all derivatives.
Table 1: Antiprotozoal Activity of this compound and this compound C
| Compound | Target Organism | EC50 (µM) |
| This compound | Leishmania mexicana (amastigote) | 0.02 - 0.24 |
| Trypanosoma brucei rhodesiense | 0.02 - 0.24 | |
| This compound C | Leishmania mexicana (amastigote) | 0.02 - 0.24 |
| Trypanosoma brucei rhodesiense | 0.02 - 0.24 |
Data sourced from Stodůlková et al., 2025.[2]
Table 2: Antibacterial Activity of this compound
| Bacterial Type | Activity Level |
| Gram-positive bacteria | Good inhibitory effect |
| Gram-negative bacteria | Weak activity (with the exception of Proteus vulgaris) |
Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound and comparative data for its synthetic derivatives against bacterial strains are not currently available in the public domain.[1]
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound and its derivatives.
Isolation and Purification of Gunacins from Exobasidium sp.
A general protocol for the extraction of secondary metabolites from fungal cultures is as follows:
-
Fermentation: Cultivate the Exobasidium sp. strain in a suitable liquid medium (e.g., Potato Dextrose Broth) under static or shaking conditions at a controlled temperature (e.g., 25°C) for a specified period (e.g., 14-21 days) to allow for the production of secondary metabolites.
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate with a non-polar organic solvent such as ethyl acetate.
-
Extract the mycelial mass separately, often after homogenization, using a more polar solvent like methanol, followed by partitioning with a non-polar solvent.
-
-
Purification:
-
Combine the organic extracts and concentrate them under reduced pressure.
-
Subject the crude extract to column chromatography using a stationary phase like silica gel.
-
Elute the compounds using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Further purify the resulting fractions using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate individual Gunacins.
-
Structure Elucidation
The chemical structures of this compound and its derivatives are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the overall carbon-hydrogen framework of the molecules.
-
X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure and stereochemistry.
Antiprotozoal Activity Assay (Leishmania mexicana amastigotes)
-
Parasite Culture: Culture Leishmania mexicana promastigotes in a suitable medium (e.g., M199) at 26°C. Differentiate promastigotes into axenic amastigotes by adjusting the pH and temperature (e.g., pH 5.5, 32°C).
-
Assay Setup:
-
Seed axenic amastigotes into 96-well plates.
-
Add serial dilutions of the test compounds (this compound and its derivatives) to the wells. Include a positive control (e.g., amphotericin B) and a negative control (vehicle solvent).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 72 hours.
-
Viability Assessment: Determine the viability of the amastigotes using a metabolic indicator dye (e.g., resazurin). Measure the fluorescence or absorbance to quantify cell viability.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antibacterial Activity Assay (Broth Microdilution for MIC Determination)
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of this compound and its derivatives in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualization
Signaling Pathway: Inhibition of DNA Synthesis by Quinolone Antibiotics
The following diagram illustrates the generally accepted mechanism of action for quinolone antibiotics, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. This is the putative pathway for this compound's DNA synthesis inhibition.
Caption: Putative mechanism of this compound action via inhibition of DNA gyrase and topoisomerase IV.
Experimental Workflow: Isolation and Bioactivity Screening
The following diagram outlines a typical workflow for the isolation of this compound and its derivatives from a fungal source, followed by bioactivity screening.
Caption: Workflow for isolation, characterization, and bioactivity testing of Gunacins.
References
In Vivo Validation of Gunacin's Antibacterial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of Gunacin, a novel quinone antibiotic. Due to the limited publicly available in vivo efficacy data for this compound, this document outlines the established experimental protocols and performance of standard-of-care antibiotics, Vancomycin and Linezolid, against Gram-positive infections. This framework serves as a benchmark for designing and evaluating future in vivo studies of this compound.
Introduction to this compound and Comparator Antibiotics
This compound is a new quinone antibiotic with promising inhibitory effects against mycoplasmas and Gram-positive bacteria, including multi-resistant strains[1][2]. Its mechanism of action involves the inhibition of DNA synthesis in vivo[1][2]. While initial toxicity data in mice (LD50 of 16 mg/kg i.p. and 12 mg/kg i.v.) is available, comprehensive in vivo efficacy studies are needed to establish its therapeutic potential[1][2].
For a robust evaluation, this compound's performance should be compared against established antibiotics used for Gram-positive infections, such as Vancomycin (a glycopeptide) and Linezolid (an oxazolidinone).
Table 1: Overview of this compound and Comparator Antibiotics
| Feature | This compound | Vancomycin | Linezolid |
| Antibiotic Class | Quinone | Glycopeptide | Oxazolidinone |
| Mechanism of Action | Inhibition of DNA synthesis[1][2] | Inhibits cell wall synthesis | Inhibits protein synthesis |
| Spectrum of Activity | Gram-positive bacteria, mycoplasmas[1][2] | Primarily Gram-positive bacteria, including MRSA | Gram-positive bacteria, including MRSA and VRE |
| Reported In Vivo Toxicity (Mice) | LD50: 16 mg/kg (i.p.), 12 mg/kg (i.v.)[1][2] | Well-characterized; dose-dependent nephrotoxicity | Myelosuppression with prolonged use |
| In Vivo Efficacy Data | Not publicly available | Extensive data available[3][4][5] | Extensive data available[6][7][8][9][10] |
Experimental Protocols for In Vivo Antibacterial Efficacy
Standardized murine infection models are crucial for evaluating and comparing the in vivo efficacy of antibacterial agents. Below are detailed protocols for two commonly used models for Gram-positive infections.
Murine Thigh Infection Model
This model is used to assess the local antibacterial activity of a compound.
Experimental Workflow:
Caption: Workflow for the murine thigh infection model.
Detailed Methodology:
-
Animal Preparation: Use specific pathogen-free mice (e.g., female ICR or BALB/c, 6-8 weeks old). For immunocompromised models, induce neutropenia by intraperitoneal injection of cyclophosphamide.
-
Bacterial Inoculum: Prepare a mid-logarithmic phase culture of a clinically relevant Gram-positive strain (e.g., Staphylococcus aureus MRSA). Wash and dilute the bacteria in sterile saline to the desired concentration (e.g., 1-5 x 10^6 CFU/mL).
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), administer the test compounds (this compound, Vancomycin, Linezolid) and a vehicle control via the desired route (intravenous, intraperitoneal, or oral). Dosing regimens should be based on pharmacokinetic and toxicity data.
-
Endpoint Analysis: At 24 hours post-treatment, euthanize the mice. Aseptically remove the entire thigh muscle, homogenize it in a known volume of sterile saline, and perform serial dilutions. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar) to determine the number of colony-forming units (CFU) per gram of tissue. The primary endpoint is the reduction in log10 CFU/g of tissue compared to the vehicle-treated control group.
Murine Sepsis Model
This model evaluates the systemic efficacy of an antibiotic in a life-threatening infection.
Experimental Workflow:
Caption: Workflow for the murine sepsis model.
Detailed Methodology:
-
Animal and Inoculum Preparation: As described for the thigh infection model, but the bacterial concentration will be higher to induce sepsis (e.g., 1 x 10^8 CFU/mL).
-
Infection: Inject 0.5 mL of the bacterial suspension intraperitoneally into each mouse.
-
Treatment: Administer the test articles and vehicle control at specified time points post-infection (e.g., 1 and 6 hours).
-
Endpoint Analysis: Monitor the mice for signs of morbidity and mortality at least twice daily for a period of 7 to 14 days. The primary endpoint is the percent survival, which is typically visualized using Kaplan-Meier survival curves.
Comparative In Vivo Efficacy Data
The following tables summarize representative in vivo efficacy data for Vancomycin and Linezolid from published studies. These serve as a benchmark for what could be expected from a novel antibiotic like this compound.
Table 2: Comparative Efficacy in Murine Thigh Infection Model (vs. MRSA)
| Antibiotic | Dose (mg/kg) | Route | Log10 CFU Reduction (vs. Control) at 24h | Reference |
| This compound | Data Not Available | TBD | To be determined | |
| Vancomycin | 30 | IP, bid | ~4.4 | [11] |
| Vancomycin | 100 | SC, q3h | ~3.0 | [3] |
| Linezolid | 10 | p.o. | ~3.7 | [6] |
| Linezolid | 25 | p.o. | ~3.5 | [6] |
Table 3: Comparative Efficacy in Murine Sepsis/Systemic Infection Model (vs. MRSA)
| Antibiotic | Dose (mg/kg/day) | Route | % Survival at Day 7-10 | Reference |
| This compound | Data Not Available | TBD | To be determined | |
| Vancomycin | 200 | i.v. | ~45% | [7] |
| Linezolid | 200 | i.v. | ~85% | [7] |
Proposed Signaling Pathway and Mechanism of Action
This compound is reported to inhibit DNA synthesis[1][2]. While the precise molecular target has not been fully elucidated, quinone antibiotics are known to interfere with bacterial DNA replication. The diagram below illustrates the general mechanism of bacterial DNA replication and the proposed point of intervention for this compound.
Caption: Proposed mechanism of this compound via inhibition of DNA Gyrase.
Conclusion and Future Directions
This compound demonstrates promising in vitro activity against Gram-positive bacteria. However, a comprehensive in vivo validation is essential to determine its therapeutic potential. The experimental models and comparative data for Vancomycin and Linezolid presented in this guide provide a robust framework for these future studies. Key next steps should include:
-
Pharmacokinetic studies of this compound in mice to determine its absorption, distribution, metabolism, and excretion profile, which will inform dosing schedules for efficacy studies.
-
Efficacy studies in the murine thigh infection and sepsis models to determine the in vivo antibacterial activity of this compound against key Gram-positive pathogens like MRSA.
-
Further toxicological studies to establish a more detailed safety profile.
The successful completion of these studies will be critical in advancing this compound through the drug development pipeline.
References
- 1. This compound, a new quinone antibiotic from Ustilago sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Progress not panacea: vancomycin powder efficacy and dose evaluated in an in vivo mouse model of spine implant infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo activities of linezolid alone and combined with vancomycin and imipenem against Staphylococcus aureus with reduced susceptibility to glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Comparative Efficacy Analysis of Novel Antibiotic Gepotidacin for Uncomplicated Urinary Tract Infections
An evidence-based guide for researchers and drug development professionals on the efficacy of Gepotidacin compared to the standard-of-care antibiotic, Nitrofurantoin, for the treatment of uncomplicated urinary tract infections (uUTIs).
Introduction
Gepotidacin is an investigational, first-in-class oral antibiotic with a novel mechanism of action for the treatment of uncomplicated urinary tract infections (uUTI) in female adults and adolescents[1]. As a triazaacenaphthylene antibiotic, it represents a potential new option in the face of increasing antibiotic resistance. This guide provides a statistical analysis of Gepotidacin's efficacy, with a direct comparison to Nitrofurantoin, a commonly prescribed treatment for uUTIs. The data presented is primarily from the pivotal EAGLE-2 and EAGLE-3 phase III clinical trials.
Efficacy Data Comparison
The following tables summarize the key efficacy endpoints from the EAGLE-2 and EAGLE-3 phase III trials, which compared oral Gepotidacin to oral Nitrofurantoin for five days in patients with uUTI.
Table 1: Therapeutic Success Rates in the EAGLE-2 and EAGLE-3 Phase III Trials
| Trial | Gepotidacin | Nitrofurantoin | Outcome |
| EAGLE-2 | Therapeutic success | Therapeutic success | Gepotidacin was shown to be at least as effective as Nitrofurantoin[2]. |
| EAGLE-3 | Therapeutic success | Therapeutic success | Gepotidacin was shown to be more effective than Nitrofurantoin[2]. |
Therapeutic success was a composite endpoint of clinical resolution of symptoms and microbiological eradication of the infecting pathogen.
Table 2: Common Adverse Events Reported in the EAGLE Trials
| Adverse Event | Gepotidacin | Nitrofurantoin |
| Diarrhoea | 14-18% | 3-4% |
| Nausea | 8-11% | 4% |
Most reported side effects were mild to moderate in severity[2].
Experimental Protocols
The EAGLE-2 and EAGLE-3 trials were the primary sources for the efficacy data. Below is a summary of their design and methodologies.
EAGLE-2 and EAGLE-3 Phase III Trials
-
Study Design: These were near-identical, global, randomized, parallel-group, double-blind, non-inferiority (with a 10% margin) trials[1][3].
-
Participants: The trials enrolled a total of 3,136 female patients aged 12 years and older with a diagnosis of uUTI, characterized by at least two symptoms[1][3].
-
Intervention:
-
Primary Endpoint: The primary endpoint was a composite of clinical and microbiological efficacy. Therapeutic success was defined by the resolution of symptoms and the eradication of the uropathogen at a level of ≥ 10^5 colony-forming units/mL of urine[3].
-
Duration: The trial duration for each participant was approximately 28 days[1].
Mechanism of Action and Experimental Workflow
Mechanism of Action of Gepotidacin
Gepotidacin is a bactericidal antibiotic that inhibits bacterial DNA replication through a distinct mechanism of action[3]. It acts by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is crucial for its activity against many strains of target pathogens, including those resistant to other antibiotics.
Caption: Mechanism of action of Gepotidacin.
EAGLE Trials: Patient Workflow
The following diagram illustrates the general workflow for a patient participating in the EAGLE-2 or EAGLE-3 clinical trials.
Caption: Patient workflow in the EAGLE clinical trials.
References
- 1. gsk.com [gsk.com]
- 2. Plain language summary: efficacy and safety of gepotidacin, a new oral antibiotic, compared with nitrofurantoin, a commonly used oral antibiotic, for treating uncomplicated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of Two Phase III, Randomized, Multicenter Studies Comparing Gepotidacin with Nitrofurantoin for the Treatment of Uncomplicated Urinary Tract Infection in Female Participants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Gunacin
Disclaimer: No specific Safety Data Sheet (SDS) for a commercial product named "Gunacin" was found in the available resources. The following guidance is based on the known properties of this compound as a quinone antibiotic and established best practices for handling potent chemical and biological agents in a laboratory setting. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance to directly address operational questions and ensure the safe handling and disposal of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C17H16O8 | PubChem[1] |
| Molecular Weight | 348.3 g/mol | PubChem[1] |
| Acute Toxicity (Mice) | LD50 = 16 mg/kg (intraperitoneal) | PubMed[2] |
| Acute Toxicity (Mice) | LD50 = 12 mg/kg (intravenous) | PubMed[2] |
| In vitro Activity (HeLa cells) | ED50 = 12.11 µg/mL | PubMed[2] |
Personal Protective Equipment (PPE)
Due to the potent biological activity and potential hazards associated with this compound, a comprehensive approach to personal protective equipment is mandatory.
Recommended PPE for Handling this compound:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[3] Always inspect gloves for tears or punctures before use. When handling concentrated solutions, consider double-gloving.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[3]
-
Body Protection: A lab coat or chemical-resistant apron should be worn over personal clothing.[3] Ensure clothing has long sleeves.
-
Respiratory Protection: When handling this compound powder or creating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[4] All respiratory protection should be used in accordance with a respiratory protection program.
Operational Plan: Safe Handling and Disposal
Engineering Controls and Safe Handling:
-
Ventilation: All work with this compound, especially handling of the solid form and preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[4] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
-
Preventing Exposure: Avoid direct contact with skin, eyes, and clothing. Take precautions to prevent the formation of dust and aerosols.
First Aid Procedures:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Disposal Plan:
As an antibiotic, improper disposal of this compound can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[5] Therefore, all this compound waste must be treated as hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Collect unused this compound powder and contaminated disposable materials (e.g., weigh boats, wipes, gloves, and gowns) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemical-resistant hazardous waste container. Do not pour this compound solutions down the drain.[5]
-
-
Decontamination:
-
Glassware and Equipment: Reusable glassware and equipment should be decontaminated. A common procedure involves soaking in a suitable inactivating solution (e.g., a solution of sodium hypochlorite followed by a sodium thiosulfate quench, or as recommended by your institution's EHS) before washing.
-
-
Final Disposal: All this compound waste must be disposed of through your institution's hazardous waste management program.[6][7] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling of Gunacindot
// Node Definitions prep [label="Preparation\n(In Fume Hood)", fillcolor="#F1F3F4", fontcolor="#202124"]; handling [label="Experimental Handling", fillcolor="#F1F3F4", fontcolor="#202124"]; decon [label="Decontamination of\nWork Area & Equipment", fillcolor="#F1F3F4", fontcolor="#202124"]; waste_collection [label="Waste Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; disposal [label="Hazardous Waste\nDisposal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ppe [label="Wear Appropriate PPE", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; spill [label="Spill Response", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; exposure [label="First Aid for Exposure", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edge Definitions ppe -> prep [label="Required"]; prep -> handling; handling -> decon; handling -> waste_collection [label="During & After"]; decon -> waste_collection; waste_collection -> disposal; handling -> spill [style=dashed, color="#EA4335", label="If Spill Occurs"]; handling -> exposure [style=dashed, color="#EA4335", label="If Exposure Occurs"]; spill -> waste_collection [label="Clean-up Waste"]; exposure -> disposal [label="Contaminated Items", style=dashed, color="#EA4335"]; }
References
- 1. This compound | C17H16O8 | CID 198547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a new quinone antibiotic from Ustilago sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Personal safety and protective clothing [fao.org]
- 4. fishersci.com [fishersci.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
